3-Formylsalicylic acid

Catalog No.
S564102
CAS No.
610-04-8
M.F
C8H6O4
M. Wt
166.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Formylsalicylic acid

CAS Number

610-04-8

Product Name

3-Formylsalicylic acid

IUPAC Name

3-formyl-2-hydroxybenzoic acid

Molecular Formula

C8H6O4

Molecular Weight

166.13 g/mol

InChI

InChI=1S/C8H6O4/c9-4-5-2-1-3-6(7(5)10)8(11)12/h1-4,10H,(H,11,12)

InChI Key

YOEUNKPREOJHBW-UHFFFAOYSA-N

SMILES

Array

solubility

0.00 M

Synonyms

3-formylsalicylic acid, 5-formylsalicylic acid

Canonical SMILES

C1=CC(=C(C(=C1)C(=O)O)O)C=O

The exact mass of the compound 3-Formylsalicylic acid is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 0.00 m. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 55753. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

basic spectroscopic characterization of 3-formylsalicylic acid

Author: Smolecule Technical Support Team. Date: February 2026

Spectroscopic Properties & Quantitative Data

The table below summarizes the key spectroscopic and physicochemical parameters for 3-formylsalicylic acid as reported in a 2010 study [1] [2].

Parameter Value / Result for 3-FSA Experimental Conditions / Notes

| UV-Vis Absorption (Ethanol) | λmax: 300 nm Molar Absorptivity (ε): 4620 ± 15 M-1 cm-1 | Concentration range: 4 × 10-5 – 2 × 10-4 M [2] | | Acid Dissociation Constants (pKa) | pKa1: ~2.98 (estimated, see note) pKa2: 11.2 | Determined spectrophotometrically. The first dissociation (COOH) is expected to be similar to salicylic acid [2]. | | Fe(III) Complexation | Stoichiometry: 1:1 (Metal:Ligand) Methods: Continuous variation, mole-ratio, slope-ratio | Confirms 3-FSA acts as a ligand for iron [1]. |

Experimental Protocols

The following methodologies are derived from the research article for key experiments [2].

UV-Vis Spectral Analysis in Pure Solvents

This protocol is used to determine parameters like molar absorptivity, oscillator strength, and transition probabilities.

  • Sample Preparation: Prepare a stock solution of 3-FSA in ethanol. From this, prepare a series of dilute solutions (e.g., within 4 × 10-5 to 2 × 10-4 M) in various pure solvents of different polarities (e.g., water, ethanol, dioxane).
  • Instrumentation: Use a double-beam UV-Vis spectrophotometer.
  • Data Collection:
    • Record the absorption spectrum of each solution in the 200–450 nm range.
    • Use a 1 cm quartz cuvette, with a matching pure solvent cell as the blank.
  • Data Analysis:
    • Beer-Lambert Law: Plot absorbance vs. concentration at λmax (300 nm). The slope of the linear plot gives the molar absorptivity (ε).
    • Calculate the oscillator strength (Fif) and Einstein transition probabilities (Bif, Aif) using the standard formulas based on the integrated area under the absorption band.
Determination of Dissociation Constants (pKa)

The pKa values are determined by monitoring spectral changes with pH.

  • Sample Preparation: Prepare an aqueous solution of 3-FSA.
  • Procedure:
    • Adjust the pH of the solution over a wide range (e.g., from 2 to 12) using buffers or small additions of acid (HClO4) and base (NaOH).
    • Record the UV-Vis absorption spectrum at each pH value.
  • Data Analysis:
    • Identify the isosbestic point, where the molecular and ionic forms of the acid have the same absorbance.
    • For pKa2 (ionization of the phenolic -OH), apply the Henderson-Hasselbalch equation to the absorbance data at two wavelengths where the difference between the protonated and deprotonated forms is maximal.
    • The study suggests a new approximate method is needed for accurate pKa1 determination due to overlapping absorption bands of the neutral and singly-charged species [2].
Complexation with Fe(III) Ions

This protocol confirms the formation and stoichiometry of the metal complex.

  • Sample Preparation: Prepare separate solutions of 3-FSA and Fe3+ ions (e.g., from Fe(ClO4)3) in a suitable solvent.
  • Methods:
    • Continuous Variation Method (Job's Method):
      • Prepare a series of solutions where the total molar concentration of [3-FSA] + [Fe3+] is constant, but their mole fractions vary from 0 to 1.
      • Plot the absorbance at a complex-specific wavelength against the mole fraction of 3-FSA. The maximum absorbance will occur at the complex's stoichiometric ratio (e.g., 0.5 for a 1:1 complex).
    • Mole-Ratio Method:
      • Keep the concentration of one component (e.g., Fe3+) constant while varying the concentration of the other (3-FSA).
      • Plot absorbance vs. the mole ratio [3-FSA]/[Fe3+]. A break in the curve indicates the stoichiometric ratio.

Experimental Workflow Diagrams

The following diagram outlines the logical workflow for the spectroscopic characterization of 3-FSA as described in the studies.

G Start Start: Characterization of this compound UVVis UV-Vis Analysis in Pure Solvents Start->UVVis pKa pKa Determination via Titration Start->pKa Complex Fe(III) Complexation Study Start->Complex ParamUV Extract Parameters: • Molar Absorptivity (ε) • Oscillator Strength (F_if) • Transition Probabilities (A_if, B_if) • Dipole Moment (D_if) UVVis->ParamUV Data Analysis ParampKa Determine Dissociation Constants: • pKa₁ (Carboxylic proton) • pKa₂ (Phenolic proton) pKa->ParampKa Data Analysis ParamComplex Determine Complex Properties: • Stoichiometry (1:1) • Stability Constant Complex->ParamComplex Data Analysis Results Results: Comprehensive Spectroscopic Profile ParamUV->Results ParampKa->Results ParamComplex->Results

Experimental workflow for the spectroscopic characterization of this compound.

The next diagram illustrates the specific steps involved in determining the pKa values, which is a central part of the characterization.

G A Prepare aqueous solution of 3-FSA B Vary solution pH (e.g., 2 to 12) A->B C Record UV-Vis spectrum at each pH B->C D Identify Isosbestic Point(s) C->D E Analyze Absorbance vs. pH data D->E F pKₐ₁ Determination E->F New approx. method required due to band overlap G pKₐ₂ Determination E->G Apply Henderson- Hasselbalch equation H Report pKₐ₁ and pKₐ₂ values F->H G->H

Methodology for the spectrophotometric determination of pKₐ values.

Important Considerations and Current Data Gaps

It's important to note that the available data has limitations for today's research needs:

  • Dated Information: The core study providing this data was published in 2010, so the information may not represent the most current research or methodologies [1] [2].
  • Incomplete Characterization: A full basic characterization typically includes FT-IR, FT-Raman, NMR (1H & 13C), and mass spectrometry data. The current search did not retrieve a study that provides this complete dataset specifically for 3-FSA, unlike the detailed data available for similar compounds like 5-iodosalicylic acid [3] and salicylic acid itself [4].

References

Physicochemical Properties of 3-Formylsalicylic Acid

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key data found in the search results [1]:

Property Value / Description
CAS Registry Number 610-04-8
Molecular Formula C₈H₆O₄
Molecular Weight 166.13 g/mol
Melting Point 177.5 °C
Predicted pKa 2.49 ± 0.10
Solubility Soluble in DMSO (Dimethyl Sulfoxide)
Form Off-white to yellow crystalline solid
Storage Store under inert gas (nitrogen or argon) at 2-8°C

It is important to note that the pKa is listed as "Predicted" [1]. The provided solubility information is also not quantitative (e.g., mg/mL), stating only that it is soluble in DMSO [1].

Experimental Context and Relevance

The search results indicate that 3-formylsalicylic acid is primarily used in research as a building block for more complex molecules.

  • Application in Catalysis: The compound is used to synthesize Schiff base ligands, which are then used to create vanadium complexes. These complexes serve as effective catalysts for oxidative desulfurization, a process to remove sulfur from petroleum products [2].
  • Application in Immunology: this compound (3-F-SA) has been identified as a ligand for the MR1 protein, which presents antigens to immune cells. It is noted as a noncompetitive estrone sulfatase inhibitor [3] [1].

Experimental Protocol for pKa Determination

While the search results do not contain a specific protocol for this compound, they detail the general methodology for determining pKa, with potentiometric titration being one of the most common techniques [4]. The workflow for this method can be summarized as follows:

Start Prepare Analyte Solution A Set up titration apparatus (pH meter, electrodes, burette) Start->A B Add titrant (e.g., NaOH) stepwise to analyte solution A->B C Measure potential (E) after each addition B->C D Plot potential (E) vs. volume of titrant C->D E Identify inflection point on the sigmoid curve D->E End pH at inflection point = pKa E->End

Workflow for pKa determination by potentiometry.

Key Considerations for the Experiment [4]:

  • Condition Control: The pKa value depends on temperature, ionic strength (I), and the solvent. It is crucial to perform the titration at a constant temperature and report all conditions.
  • Data Analysis: The Henderson-Hasselbalch equation is most accurate for dilute aqueous solutions. For concentrated solutions or extreme pH values, more complex models accounting for activity coefficients may be necessary.
  • Analyte Purity: The substance should be of high purity, as this compound is commercially available with purities of 95% and above [1].

References

electronic absorption spectra of 3-formylsalicylic acid

Author: Smolecule Technical Support Team. Date: February 2026

Core Spectroscopic Properties & Experimental Data

The following tables consolidate the quantitative data and experimental methodologies for 3-formylsalicylic acid.

Table 1: Electronic Absorption Spectral Data in Ethanol [1]

Parameter Value for 3-fsa
Wavelength of Maximum Absorbance (λ_max) 300 nm
Molar Absorptivity (ε) 4620 ± 15 M⁻¹ cm⁻¹
Optimum Concentration Range 4 × 10⁻⁵ – 2 × 10⁻⁴ M

Table 2: Acidity Constants (pKa) and Complexation Data [1] [2]

Parameter Value for 3-fsa
pKa₁ New approximate method required due to overlapping absorption bands
pKa₂ 11.2 (consistent with literature, well-resolved bands)
Fe(III) Complex Stoichiometry 1:1 (confirmed by continuous variation, mole-ratio, and slope ratio methods)

Detailed Experimental Protocols

The study employed the following key experimental methods [1]:

  • Sample Preparation: 3-fsa was prepared according to literature methods and dissolved in organic solvents for analysis. All other reagents were prepared with doubly distilled water, and sodium perchlorate was used to maintain ionic strength.
  • Pure and Mixed Solvent Studies: Electronic absorption spectra were recorded within the 200–450 nm wavelength range. Key parameters like oscillator strength and transition dipole moments were determined from this data. Mixed solvent studies provided insights into hydrogen bonding and orientation energies between 3-fsa and solvent molecules.
  • Determination of Acidity Constants (pKa): The dissociation constants were determined spectrophotometrically. A new approximate method was suggested for determining pKa₁ due to the significant overlap between the absorption bands of the molecular and uni-charged species of 3-fsa, which makes the direct application of the Henderson-Hasselbalch equation unsuitable.
  • Complexation with Fe(III): The formation of the complex in solution was investigated spectrophotometrically. The 1:1 stoichiometry was consistently confirmed using three independent methods: the continuous variation method, the mole-ratio method, and the slope ratio method.

Experimental Workflow and Spectral Transitions

The diagram below outlines the key experimental workflow and the molecular transitions involved in the study.

G SolventStudy Solvent Studies DataAnalysis Data & Parameter Analysis SolventStudy->DataAnalysis Extracts ε, H-bonding & orientation energies pKaStudy pKa Determination pKaStudy->DataAnalysis Determines pKa₁ and pKa₂ ComplexStudy Fe(III) Complexation ComplexStudy->DataAnalysis Confirms 1:1 complex stoichiometry SamplePrep Sample Preparation (3-fsa in solvents) AbsSpectra Record Absorption Spectra (200-450 nm) SamplePrep->AbsSpectra AbsSpectra->SolventStudy AbsSpectra->pKaStudy pH variation StoichMethods Stoichiometry Methods: Continuous Variation, Mole-Ratio, Slope-Ratio StoichMethods->ComplexStudy

Experimental workflow for studying this compound, from sample preparation to data analysis.

Key Findings and Significance

The research highlights several critical aspects of 3-fsa's behavior [1] [2]:

  • Solvent Interactions: The study of 3-fsa in different pure and mixed solvents provided information on the nature of its electronic transitions and the specific types and strengths of hydrogen bonding with solvent molecules.
  • Acidity and Structure: The need for a new method to determine pKa₁ underscores the compound's complex acid-base behavior, influenced by the formyl group's position. This structural feature makes 3-fsa more acidic than salicylic acid.
  • Complexation Behavior: The confirmed 1:1 complexation with Fe(III) mirrors the behavior of salicylic acid, highlighting its potential utility as a ligand in coordination chemistry. The study confirms that 3-fsa acts as a bidentate ligand, coordinating through its carboxylic and phenolic groups.

References

3-formylsalicylic acid CHEBI identifier and chemical databases

Author: Smolecule Technical Support Team. Date: February 2026

Core Chemical Identifiers

The table below summarizes the fundamental identifying information for 3-formylsalicylic acid from key public and commercial databases.

Database/Descriptor Identifier
IUPAC Name 3-formyl-2-hydroxybenzoic acid [1] [2] [3]
Common Synonyms 2-Hydroxyisophthalaldehydic acid; Isophthalaldehydic acid, 2-hydroxy- [1] [2]
Chemical Formula C₈H₆O₄ [1] [2] [4]
Molecular Weight 166.13 g/mol [1] [2] [4]
CAS Registry Number 610-04-8 [1] [2] [4]
PubChem CID 69117 [5] [1]
ChEBI ID CHEBI:34334 [1] [2]
SMILES OC(=O)C1=CC=CC(C=O)=C1O [1] [3]
InChI Key YOEUNKPREOJHBW-UHFFFAOYSA-N [1] [2] [3]
MDL Number MFCD00143165 [1] [2] [4]

Sourcing and Physical-Chemical Data

For practical laboratory work, the following table consolidates sourcing specifications and key physical-chemical properties from supplier data sheets.

Specification Details
Purity ≥96.0% - 97% [1] [2]
Physical Form Beige to brown crystalline powder or needles [1] [2]
Melting Point 175°C - 180°C [1] [2]
Storage Conditions Store at room temperature or 2-8°C; under inert gas (nitrogen or argon) recommended [2] [4]
Predicted pKa 2.49 ± 0.10 [2]
Solubility Soluble in DMSO [2]
Supplier Examples Thermo Scientific, Cayman Chemical, TRC [1] [2]

The table below provides a snapshot of available commercial sources and pricing as found in the search results. Please note that prices and availability are subject to change.

Supplier Catalog Number Quantity Price Purity
Cayman Chemical 23368 1 mg $32.00 ≥95% [2]
Cayman Chemical 23368 5 mg $139.00 ≥95% [2]
Cayman Chemical 23368 10 mg $243.00 ≥95% [2]
TRC F610040 5 mg $65.00 Not Specified [2]
Thermo Scientific 377070010 1 g $143.36 97% [3]

Experimental Context and Biological Activity

This compound is documented in research as a key chemical scaffold. One cited study explores its derivative as a noncompetitive estrone sulfatase inhibitor [2].

The diagram below outlines the role of this compound in this specific experimental context.

hierarchy start This compound step1 Chemical Synthesis start->step1 step2 Derivatization into Thiosemicarbazones step1->step2 step3 Biological Evaluation step2->step3 result Noncompetitive Estrone Sulfatase Inhibitor step3->result ic50 IC₅₀ = 0.15 mM Kᵢ = 0.12 mM result->ic50 Measured

Experimental workflow for this compound as a sulfatase inhibitor precursor [2].

  • Experimental Methodology: The primary cited methodology involves synthesizing thiosemicarbazone derivatives from formyl benzoic acids, including this compound. These derivatives are then evaluated for inhibitory activity against estrone sulfatase [2].
  • Key Findings: In this study, the derivative of this compound was characterized as a potent inhibitor. It demonstrated low acute toxicity in preliminary assays, highlighting its potential as a lead compound for further development [2].

Safety and Handling Information

The safety information associated with this compound is classified under the GHS07 signal word "Warning" [2] [4]. The specific hazard statements include:

  • H302: Harmful if swallowed [2] [4].
  • H315: Causes skin irritation [2] [4].
  • H319: Causes serious eye irritation [2] [4].
  • H335: May cause respiratory irritation [2] [4].

References

Comprehensive Application Notes and Protocols: Synthesis and Pharmaceutical Applications of Schiff Base Ligands Derived from 3-Formylsalicylic Acid

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Chemical Background

3-Formylsalicylic acid represents a strategically important chemical scaffold in coordination chemistry and pharmaceutical development due to its multifunctional character featuring both aldehyde and carboxylic acid groups positioned ortho to a phenolic hydroxyl group. This unique arrangement enables the formation of versatile Schiff base ligands with diverse coordination capabilities. Schiff bases, characterized by their azomethine (-CH=N-) functional group, constitute a significant class of compounds first described by Hugo Schiff in 1864 and have since found extensive applications in medicinal chemistry, materials science, and catalysis [1] [2]. The structural adaptability of Schiff bases derived from this compound allows for fine-tuning of electronic properties, steric constraints, and coordination geometries, making them particularly valuable in pharmaceutical development where precise molecular interactions dictate biological activity.

The significance of these compounds in drug discovery is underscored by their privileged pharmacophore status, with demonstrated activities including antimicrobial, anticancer, antiviral, and antioxidant properties [1] [3]. The presence of the ortho-hydroxy group adjacent to the imine functionality enables the formation of stable six-membered chelate rings with metal ions, enhancing both the structural stability and biological efficacy of the resulting complexes. This application note provides a comprehensive technical resource for researchers seeking to synthesize and characterize Schiff base ligands derived from this compound, with particular emphasis on protocols relevant to pharmaceutical development.

Synthetic Protocols and Methodologies

General Synthesis of Schiff Base Ligands

The synthesis of Schiff base ligands from this compound follows a well-established condensation reaction between the aldehyde group of this compound and primary amines. The standard protocol involves:

  • Reaction Setup: Dissolve this compound (1.0 equiv) in an appropriate organic solvent such as methanol, ethanol, or tetrahydrofuran. Add the primary amine derivative (1.0-1.2 equiv) slowly with stirring. For amines containing additional functional groups, stoichiometric adjustments may be necessary [4] [5].

  • Condition Optimization: The reaction typically proceeds at room temperature or under mild heating (40-60°C). Acid catalysis may be employed to enhance reaction rates, though the carboxylic acid group present in this compound often provides sufficient proton source to facilitate imine formation. Reaction times typically range from 1-4 hours, with progress monitorable by TLC or FT-IR spectroscopy tracking the disappearance of the carbonyl stretch at ~1700 cm⁻¹ and appearance of the imine stretch at ~1610-1640 cm⁻¹ [2] [6].

  • Workup Procedure: Upon completion, concentrated under reduced pressure yields the crude Schiff base product, which can be purified by recrystallization from appropriate solvents such as methanol, ethanol, or DMSO. For compounds exhibiting limited solubility, precipitation or chromatographic techniques may be employed [7] [5].

Table 1: Representative Schiff Base Ligands Synthesized from this compound

Amine Component Schiff Base Product Application Context Reference
N,N-dimethylethylenediamine Polymer-bound oxidovanadium(IV) and dioxidovanadium(V) complexes Oxidative desulfurization catalysts [4]
Ethylenediamine Nickel(II) complex as ligand for Ti, Zr, Sn, P and B Coordination chemistry [7]
N-2-(pyridylethyl) Binuclear copper(II) complexes Magnetic materials [8]
N,N′-dimethylaminopropyl Phenolato-bridged binuclear copper(II) complexes Magnetic materials [8]
Synthesis of Metal Complexes

The formation of metal complexes with Schiff bases derived from this compound represents a crucial step in developing compounds with enhanced pharmaceutical activities. The general complexation procedure involves:

  • Ligand Deprotonation: For many transition metal ions, preliminary deprotonation of the Schiff base ligand is advantageous. This can be achieved by treatment with base (e.g., LiOH, NaOAc, or Et₃N) in alcoholic solvents prior to metal addition [4].

  • Metal Coordination: Add the appropriate metal salt (e.g., CuCl₂·2H₂O, VO(acac)₂, VOSO₄, CoCl₂, NiCl₂) dissolved in minimal solvent to a stirred solution of the deprotonated ligand. The stoichiometry is typically 1:1 or 1:2 (metal:ligand), though this may vary based on the coordination geometry of the metal and denticity of the ligand [4] [6].

  • Reaction Conditions: Complexation reactions are generally performed under inert atmosphere when working with air-sensitive metal ions. Heating under reflux for 2-8 hours is common, with reaction monitoring via color change and TLC. The resulting complexes are often isolated by precipitation, filtration, or concentration, followed by washing with cold solvent and drying under vacuum [6] [8].

The following workflow diagram illustrates the key synthetic pathways for creating Schiff base ligands and their metal complexes from this compound:

G This compound This compound Condensation Reaction Condensation Reaction This compound->Condensation Reaction Primary Amines Primary Amines Primary Amines->Condensation Reaction Schiff Base Ligand Schiff Base Ligand Condensation Reaction->Schiff Base Ligand Coordination Complex Coordination Complex Schiff Base Ligand->Coordination Complex Metal Salts Metal Salts Metal Salts->Coordination Complex Characterization Characterization Coordination Complex->Characterization Pharmaceutical Applications Pharmaceutical Applications Characterization->Pharmaceutical Applications

Coordination Chemistry and Structural Features

Denticity and Coordination Modes

Schiff bases derived from this compound exhibit remarkable structural diversity in their coordination behavior, functioning as polydentate ligands capable of forming stable complexes with numerous transition metal and lanthanide ions. The most significant coordination modes include:

  • Compartmental Behavior: Schiff bases formed from the 2:1 condensation between this compound and diamines create compartmental ligands featuring dissimilar N₂O₂ and O₄ metal-binding sites that share the two phenolic oxygen atoms. These compartments demonstrate remarkable metal ion specificity, with the N₂O₂ site preferentially coordinating d-block metal ions (e.g., Cu²⁺, Ni²⁺, Co²⁺, VO²⁺), while the O₄ site shows specificity for f-block metal ions (Ln³⁺) [4]. This compartmentalization enables the rational design of heterodinuclear complexes with targeted properties.

  • Tridentate Coordination: With appropriate amine components, this compound derived Schiff bases can function as ONO-tridentate ligands, coordinating through the phenolate oxygen, imine nitrogen, and carboxylate oxygen atoms. This arrangement creates well-defined coordination spheres that stabilize metal ions in specific oxidation states and geometries, particularly valuable in catalytic and pharmaceutical applications [6].

  • Bridging Capabilities: The carboxylate group and phenolate oxygen can serve as bridging ligands between metal centers, facilitating the formation of polynuclear complexes with interesting magnetic properties. For instance, phenolic oxygen atoms can bridge copper(II) ions, resulting in antiferromagnetic interactions with exchange coupling constants as high as J = -646 cm⁻¹ [8].

Heteronuclear Complex Formation

The stepwise synthesis of heterodinuclear complexes represents a particularly valuable application of this compound derived Schiff bases:

  • Methodology: Initially form the d-block metal complex using the compartmental Schiff base ligand, then employ this complex as a metalloligand for subsequent lanthanide ion coordination. This approach takes advantage of the inherent metal ion specificity of the dissimilar binding sites [4].

  • Hydration Trends: Interestingly, in a series of Cu-Ln complexes with csalen-type ligands, those with lighter lanthanide ions (La-Gd) typically form tetrahydrates, while heavier lanthanide ions (Tb-Lu) yield pentahydrates. This trend contradicts the conventional understanding that lighter Ln ions accommodate higher coordination numbers, suggesting subtle electronic and steric factors influence hydration states [4].

Table 2: Selected Metal Complexes and Their Structural Features

Metal Ion Coordination Geometry Notable Structural Features Application
Cu(II) Square pyramidal or distorted octahedral Phenolato-bridged binuclear structures Magnetic materials [8]
V(IV)/V(V) Square pyramidal (V⁴⁺) or octahedral (V⁵⁺) Polymer-bound and homogeneous complexes Oxidation catalysts [4]
Co(II) Octahedral O₂N₂ donor set from Schiff base Oxygen carriers [7]
Ni(II) Square planar N₂O₂ coordination sphere DNA binding studies [7]

Pharmaceutical Applications and Biological Evaluation

Antimicrobial Activity

Schiff base complexes derived from this compound demonstrate broad-spectrum antimicrobial activity against clinically relevant pathogens:

  • Antibacterial Action: These compounds exhibit efficacy against both Gram-positive bacteria (including Staphylococcus aureus, Streptococcus pyogenes, and Bacillus anthracis) and Gram-negative bacteria (including Escherichia coli, Pseudomonas aeruginosa, and Salmonella typhi) [1]. The proposed mechanism involves disruption of microbial cell membranes, interference with electron transport systems, and inhibition of essential enzymes.

  • Antifungal Properties: Several metal complexes demonstrate significant activity against fungal species such as Aspergillus niger, Candida albicans, and Aspergillus flavus [1]. The enhanced activity of metal complexes compared to free ligands is attributed to increased lipophilicity, facilitating microbial membrane penetration.

  • Structure-Activity Relationships: Antimicrobial potency correlates with multiple factors including the nature of the coordinated metal ion, ligand architecture, complex geometry, and overall lipophilicity. Copper and silver complexes often exhibit superior activity, possibly due to additional metal-specific toxicity mechanisms [1] [3].

Anticancer and Antitumor Potential

The cytotoxic properties of Schiff base complexes have been extensively investigated against diverse cancer cell lines:

  • Cell Line Efficacy: These compounds demonstrate promising activity against various human cancer cell lines including PC-3 (prostate), HeLa (cervical), HepG-2 (liver), MCF-7 (breast), HEK-293 (embryonic kidney), and HCT-116 (colon) [1] [6]. The concentration required for 50% inhibition (IC₅₀) varies significantly based on structural features.

  • Mechanistic Insights: Proposed anticancer mechanisms include DNA interaction (intercalation, groove binding, or cross-linking), enzyme inhibition (particularly topoisomerases and tyrosine phosphatases), redox modulation, and induction of apoptosis through mitochondrial pathways [1] [9] [6].

  • Advantages Over Traditional Chemotherapeutics: Schiff base complexes offer potential benefits including reduced side effects, overcoming resistance mechanisms, and tumor selectivity through rational ligand design that targets overexpressed receptors or enzymes in specific cancer types [6].

Enzyme-Targeted Therapeutics

Recent advances have highlighted the potential of this compound derived Schiff bases as enzyme inhibitors:

  • DNA Gyrase and Topoisomerase IV Inhibition: Schiff base hybrids incorporating a disalicylic acid scaffold demonstrate potent inhibitory activity against bacterial DNA gyrase and topoisomerase IV, with IC₅₀ values as low as 92 nM against E. coli DNA gyrase - significantly more potent than the reference drug novobiocin (IC₅₀ = 170 nM) [9]. These findings suggest promise for developing novel antibacterial agents targeting essential bacterial enzymes.

  • Tyrosine Phosphatase Inhibition: Select Schiff bases exhibit selective inhibition of human tyrosine phosphatase 1B (PTP1B) or TCPTP and SHP-1 tyrosine phosphatases, indicating potential applications in diabetes and oncology where these enzymes play regulatory roles [2].

The following diagram illustrates the primary pharmaceutical mechanisms of action for Schiff base complexes derived from this compound:

G Schiff Base Complex Schiff Base Complex Antimicrobial Activity Antimicrobial Activity Schiff Base Complex->Antimicrobial Activity Anticancer Effects Anticancer Effects Schiff Base Complex->Anticancer Effects Enzyme Inhibition Enzyme Inhibition Schiff Base Complex->Enzyme Inhibition Oxidative Stress Oxidative Stress Schiff Base Complex->Oxidative Stress Membrane Disruption Membrane Disruption Antimicrobial Activity->Membrane Disruption DNA Synthesis Inhibition DNA Synthesis Inhibition Antimicrobial Activity->DNA Synthesis Inhibition DNA Intercalation/Cross-linking DNA Intercalation/Cross-linking Anticancer Effects->DNA Intercalation/Cross-linking Apoptosis Induction Apoptosis Induction Anticancer Effects->Apoptosis Induction Topoisomerase Inhibition Topoisomerase Inhibition Enzyme Inhibition->Topoisomerase Inhibition ROS Generation ROS Generation Oxidative Stress->ROS Generation

Experimental Protocols and Characterization Methods

Analytical Techniques for Structural Verification

Comprehensive characterization of Schiff base ligands and their metal complexes requires a multianalytical approach:

  • Spectroscopic Methods:

    • FT-IR Spectroscopy: Monitor the disappearance of the aldehyde C=O stretch (~1700 cm⁻¹) and appearance of the azomethine C=N stretch (~1610-1640 cm⁻¹). Shift of this band upon complexation indicates coordination through the nitrogen atom. The phenolic C-O stretch typically appears at ~1280-1320 cm⁻¹ [2] [6].
    • NMR Spectroscopy: For diamagnetic complexes, ¹H NMR shows the azomethine proton at ~8 ppm, while ¹³C NMR displays the imine carbon at ~165 ppm. Paramagnetic complexes may require alternative techniques due to signal broadening [6].
    • UV-Vis Spectroscopy: Schiff base ligands typically exhibit π→π* transitions of aromatic systems (~260-280 nm) and n→π* transitions of the imine group (~320-340 nm). Metal complexes display additional d-d transitions and charge transfer bands [6].
  • Single Crystal X-ray Diffraction: The definitive method for structural elucidation, providing precise bond lengths, bond angles, and coordination geometry. Crystals suitable for XRD are typically grown by slow evaporation from DMSO, DMF, methanol, or ethanol solutions [7] [5].

  • Elemental Analysis: Provides verification of complex composition and purity through determination of C, H, N percentages, with results typically within ±0.4% of theoretical values for pure compounds.

Biological Evaluation Protocols

Standardized protocols for assessing pharmaceutical potential include:

  • Antimicrobial Assays:

    • Broth Microdilution Method: Determine Minimum Inhibitory Concentration (MIC) values following CLSI guidelines. Prepare serial dilutions of compounds in Mueller-Hinton broth, inoculate with standardized microbial suspensions (~5 × 10⁵ CFU/mL), and incubate at 37°C for 16-20 hours [1] [9].
    • Zone of Inhibition Assays: Employ agar diffusion methods with filter paper discs impregnated with test compounds, measuring inhibition zones after incubation.
  • Cytotoxicity Assessment:

    • MTT Assay: Measure cell viability based on reduction of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide to formazan by metabolically active cells. Plate cells at appropriate densities (5-10 × 10³ cells/well), treat with compound dilutions, incubate for 24-72 hours, add MTT solution, and measure absorbance at 570 nm after solubilization [1] [6].
    • IC₅₀ Determination: Calculate compound concentrations causing 50% inhibition of cell viability from dose-response curves using appropriate statistical software.
  • Enzyme Inhibition Studies:

    • DNA Gyrase/Topoisomerase IV Assays: Employ supercoiling or decatenation assays with plasmid DNA substrates. Incubate enzymes with compounds and appropriate buffers, initiate reactions with ATP/Mg²⁺, terminate at timed intervals, and analyze DNA products by agarose gel electrophoresis [9].
    • IC₅₀ Determination: Measure compound concentrations causing 50% enzyme activity inhibition from dose-response curves.

Conclusion and Future Perspectives

Schiff base ligands derived from this compound represent versatile scaffolds with significant potential in pharmaceutical development. Their synthetic accessibility, structural diversity, and tunable properties make them ideal candidates for antimicrobial, anticancer, and enzyme-targeted therapeutics. The coordination chemistry of these compounds enables fine-tuning of electronic properties, lipophilicity, and molecular geometry to optimize biological activity and selectivity.

Future development should focus on structure-activity relationship studies to identify key structural determinants of efficacy, exploration of nanocarrier systems for enhanced delivery, investigation of combination therapies with existing agents, and assessment of in vivo efficacy and toxicological profiles. The compartmental nature of these ligands offers particular promise for developing heterobimetallic complexes with synergistic activities. As antibiotic resistance and cancer continue to present global health challenges, Schiff base complexes derived from this compound represent a valuable avenue for therapeutic innovation.

References

polymer-anchored vanadium catalysts for oxidative desulfurization

Author: Smolecule Technical Support Team. Date: February 2026

Recent Advances in Polymer-Anchored Vanadium Catalysts for ODS

The development of vanadium-based catalysts anchored on solid supports is a key research area for green oxidative desulfurization. These catalysts enhance stability, improve efficiency, and allow for easy separation and reuse, minimizing product contamination [1]. The following table summarizes three prominent catalyst systems from recent literature.

Table 1: Performance of Recent Vanadium-Based Catalysts in Oxidative Desulfurization

Catalyst System Support Method Target Sulfur Compound Optimal Conditions Performance (%) Reusability Key Findings
Polymer-anchored V(IV)-Benzimidazole [1] Immobilization on chloromethylated polystyrene-DVB Phenolic compounds 60 °C, H2O2 oxidant, water 99% conversion (Phenol) 5 cycles (92-94% activity) Excellent for aqueous oxidation of organics; high selectivity to catechol.
Vn-NPs/KIT-6 [2] Solid-state grinding (SSG) into KIT-6 silica Dibenzothiophene (DBT) 50 mg catalyst, O/S=4, 30 min 97% conversion Remarkable stability & recyclability Cost-effective, solvent-free synthesis; superior dispersion prevents aggregation.
PW9V3/APTES-CeM [3] Anchoring on amine-functionalized Ce-MCM-41 Model fuel sulfur compounds Molecular O2 as oxidant 99.26% desulfurization 8 cycles (slight diminution) Molecular oxygen as a green oxidant; follows pseudo-first-order kinetics.

The relationships between these catalyst design strategies and their core attributes are visualized below.

G Catalyst Design\nStrategies Catalyst Design Strategies Polymer Support\n(PS-DVB) Polymer Support (PS-DVB) Catalyst Design\nStrategies->Polymer Support\n(PS-DVB) Mesoporous Silica\n(KIT-6) Mesoporous Silica (KIT-6) Catalyst Design\nStrategies->Mesoporous Silica\n(KIT-6) Functionalized Support\n(APTES-Ce-MCM-41) Functionalized Support (APTES-Ce-MCM-41) Catalyst Design\nStrategies->Functionalized Support\n(APTES-Ce-MCM-41) High Stability &\nEasy Separation High Stability & Easy Separation Polymer Support\n(PS-DVB)->High Stability &\nEasy Separation High Metal Dispersion\n& Efficiency High Metal Dispersion & Efficiency Mesoporous Silica\n(KIT-6)->High Metal Dispersion\n& Efficiency Green Oxidant\nCompatibility Green Oxidant Compatibility Functionalized Support\n(APTES-Ce-MCM-41)->Green Oxidant\nCompatibility

Figure 1. Relationship between catalyst design strategies and key attributes.

Detailed Quantitative Data and Kinetics

For the Vn-NPs/KIT-6 (V10AK) catalyst, a detailed kinetic and thermodynamic study was performed [2]. The key parameters are summarized below.

Table 2: Kinetic and Thermodynamic Parameters for V10AK Catalyst in DBT Oxidation [2]

Parameter Value Significance
Reaction Order Pseudo-first-order Reaction rate is dependent on DBT concentration.
Activation Energy (Ea) 37.71 kJ/mol Indicates a relatively facile reaction pathway.
Enthalpy Change (ΔH) +35.27 kJ/mol Confirms the reaction is endothermic.
Entropy Change (ΔS) -484.90 J/(mol·K) Suggests a decrease in disorder at the transition state.

Experimental Protocols

Protocol 1: Synthesis of Polymer-Anchored V(IV)-Benzimidazole Catalyst [1]

This protocol describes the synthesis of a vanadium complex anchored onto a polystyrene-divinylbenzene (PS-DVB) copolymer.

  • Materials:

    • Partially chloromethylated polystyrene cross-linked with divinylbenzene (PS-DVB).
    • 2(2'-quinolylbenzimidazole) ligand.
    • Vanadium precursor salt (e.g., VOSO₄).
    • Suitable organic solvents (e.g., DMF, ethanol).
  • Procedure:

    • Functionalization: Suspend the chloromethylated PS-DVB support in an appropriate solvent.
    • Ligand Grafting: Add the 2(2'-quinolylbenzimidazole) ligand to the suspension and stir under an inert atmosphere (e.g., N₂) at 70-80 °C for 24-48 hours to allow the ligand to anchor onto the polymer.
    • Metal Complexation: Add the vanadium salt to the reaction mixture and continue stirring for an additional 12-24 hours at a maintained temperature.
    • Work-up: Filter the resulting solid catalyst and wash thoroughly with ethanol, followed by deionized water, to remove any unreacted species.
    • Drying: Dry the catalyst under vacuum at 60-80 °C for 12 hours.
  • Characterization: The synthesized catalyst should be characterized by FT-IR, ESR, TGA, elemental analysis, and Diffused Reflectance spectral analysis to confirm the successful anchoring of the vanadium complex [1].

Protocol 2: Oxidative Desulfurization of Model Fuel using an Anchored Catalyst [2] [3] [4]

This general protocol can be adapted for catalysts like Vn-NPs/KIT-6 or polyoxometalate-based systems using H2O2 or molecular oxygen.

  • Materials:

    • Model fuel: n-octane or n-hexane containing a known concentration of dibenzothiophene (DBT) or other sulfur compounds (e.g., 500-1500 ppmw S).
    • Oxidant: Aqueous hydrogen peroxide (H2O2, 30%) or molecular oxygen.
    • Catalyst (synthesized as in Protocol 1 or similar).
    • Extractant: Acetonitrile (for extractive-catalytic ODS).
  • Procedure:

    • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a condenser, combine the model fuel (e.g., 10 mL) and the solid catalyst (e.g., 50 mg).
    • Oxidation: Heat the mixture to the desired temperature (e.g., 60°C). Initiate the reaction by adding the oxidant (e.g., H2O2 at an O/S molar ratio of 4) or by bubbling molecular oxygen.
    • Monitoring: Stir the reaction vigorously for a set duration (e.g., 30-60 minutes). Withdraw small aliquots at regular intervals for analysis.
    • (Optional) Extraction: For extractive-catalytic ODS (ECODS), after the reaction, add an extractant like acetonitrile (e.g., solvent-to-oil ratio of 1:6) and mix thoroughly to separate the oxidized sulfur products into the polar phase [4].
    • Separation: Separate the catalyst from the reaction mixture by filtration or centrifugation.
    • Analysis: Analyze the oil phase for residual sulfur content using gas chromatography (GC) with a flame photometric detector (FPD) or sulfur analyzer.

The workflow for this general ODS procedure is outlined below.

G Start Start Prepare Model Fuel\n& Catalyst Prepare Model Fuel & Catalyst Start->Prepare Model Fuel\n& Catalyst End End Mix & Heat Mix & Heat Prepare Model Fuel\n& Catalyst->Mix & Heat Add Oxidant\n(H2O2 or O2) Add Oxidant (H2O2 or O2) Mix & Heat->Add Oxidant\n(H2O2 or O2) Stir & Monitor\nReaction Stir & Monitor Reaction Add Oxidant\n(H2O2 or O2)->Stir & Monitor\nReaction Separate Catalyst\n(Filtration) Separate Catalyst (Filtration) Stir & Monitor\nReaction->Separate Catalyst\n(Filtration) Optional: Solvent\nExtraction Optional: Solvent Extraction Separate Catalyst\n(Filtration)->Optional: Solvent\nExtraction Analyze Sulfur\nContent (GC) Analyze Sulfur Content (GC) Optional: Solvent\nExtraction->Analyze Sulfur\nContent (GC) Analyze Sulfur\nContent (GC)->End

Figure 2. General workflow for oxidative desulfurization of model fuel.

Key Considerations for Researchers

  • Oxidant Choice: While H2O2 is common, molecular oxygen (O2) is an attractive, greener alternative, as demonstrated with the PW9V3/APTES-CeM catalyst [3].
  • Extractive ODS: The use of a polar solvent like acetonitrile in tandem with the oxidation reaction can significantly boost overall desulfurization efficiency by continuously removing polar oxidation products from the oil phase [4].
  • Characterization is Crucial: Thorough characterization of the catalyst before and after reaction cycles is essential to understand the nature of the active vanadium species and mechanisms of potential deactivation [1] [2].

Conclusion

Polymer- and silica-anchored vanadium catalysts represent a highly efficient and sustainable platform for oxidative desulfurization. Recent advances, such as solid-state grinding for silica supports and the use of molecular oxygen, have further enhanced their activity, stability, and green credentials. The provided protocols and data offer a foundation for researchers to explore and optimize these catalytic systems for advanced fuel purification applications.

References

Application Notes: Heterogeneous Oxidation Catalysis Using 3-Formylsalicylic Acid Complexes

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Key Applications

3-Formylsalicylic acid is a versatile precursor for synthesizing Schiff base ligands. These ligands, when complexed with oxovanadium(IV) and dioxidovanadium(V), form highly effective heterogeneous catalysts [1]. The primary application documented in recent literature is the oxidative desulfurization of petroleum products and model fuels, a critical process for removing sulfur-containing compounds to meet environmental regulations [1].

These vanadium complexes can oxidize refractory sulfur compounds like thiophene, dibenzothiophene, benzothiophene, and 2-methyl thiophene to their corresponding sulfones, which can then be easily removed [1]. A significant advantage of catalysts derived from this compound is their compatibility with a polystyrene support, which enhances their stability, performance, and reusability, making them suitable for industrial applications [1].

Quantitative Performance Data

The table below summarizes the performance of a representative polymer-bound vanadium catalyst in oxidative desulfurization.

Table 1: Performance of Polymer-Bound Dioxidovanadium(V) Catalyst in Oxidative Desulfurization [1]

Catalyst Substrate Oxidant Optimal Conditions Conversion/Removal Key Features
Polymer-bound dioxidovanadium(V) complex (81/214) Thiophene (in n-heptane) H₂O₂ Thiophene:H₂O₂ molar ratio of 1:3, 60°C, 2 h ~98% removal Heterogeneous nature, high stability, enhanced catalytic performance, excellent recyclability

Experimental Protocols

Protocol 1: Synthesis of Schiff Base Ligand from this compound

This protocol describes the synthesis of a key intermediate for catalyst preparation.

  • Objective: To prepare a Schiff base ligand via the condensation of this compound with N,N-dimethyl ethylenediamine [1].
  • Materials:
    • This compound
    • N,N-Dimethyl ethylenediamine
    • Absolute Ethanol or Methanol (dry)
    • Round-bottom flask, magnetic stirrer, reflux condenser, and filtration setup.
  • Procedure:
    • Dissolve a 1:1 molar ratio of this compound and N,N-dimethyl ethylenediamine in a minimum volume of dry ethanol in a round-bottom flask.
    • Attach a reflux condenser and heat the mixture with stirring under an inert atmosphere (e.g., N₂) for 4-6 hours.
    • Monitor the reaction progress by TLC. The formation of a colored precipitate (often yellow) indicates the Schiff base product.
    • Allow the reaction mixture to cool to room temperature.
    • Filter the resulting crystalline solid and wash thoroughly with cold ethanol.
    • Dry the purified Schiff base ligand under vacuum.
Protocol 2: Preparation of Polymer-Bound Oxidovanadium(IV) Catalyst

This protocol covers the heterogenization of the metal complex onto a solid support.

  • Objective: To synthesize a polymer-bound oxidovanadium(IV) complex for use as a heterogeneous catalyst [1].
  • Materials:
    • Synthesized Schiff base ligand (from Protocol 1)
    • Chloromethylated polystyrene (cross-linked with 5% divinylbenzene)
    • Vanadyl acetylacetonate (VO(acac)₂) or Vanadyl sulfate (VOSO₄)
    • N,N-Dimethylformamide (DMF)
    • Schlenk flask, suction filtration apparatus.
  • Procedure:
    • Functionalize the chloromethylated polystyrene by reacting it with the Schiff base ligand in DMF. This anchors the ligand to the polymer backbone.
    • In a Schlenk flask, suspend the functionalized polymer in dry DMF.
    • Add a vanadium source (e.g., VO(acac)₂) to the suspension. Use a slight molar excess of the vanadium source relative to the immobilized ligand sites.
    • Reflux the mixture with constant stirring for 12-24 hours under an inert atmosphere.
    • After cooling, collect the solid product by filtration.
    • Wash the solid sequentially with DMF, ethanol, and diethyl ether to remove any uncomplexed vanadium species or physisorbed materials.
    • Dry the final polymer-bound oxidovanadium(IV) catalyst under vacuum before use.
Protocol 3: Catalytic Oxidative Desulfurization of Model Diesel Fuel

This is a standard procedure for evaluating catalyst performance.

  • Objective: To catalytically oxidize thiophene derivatives in a model fuel using H₂O₂ as a green oxidant [1].
  • Materials:
    • Polymer-bound vanadium catalyst (from Protocol 2)
    • Model fuel (e.g., n-heptane spiked with 100-500 ppm of thiophene or dibenzothiophene)
    • Aqueous Hydrogen Peroxide (H₂O₂, 30% w/v)
    • Thermostated batch reactor with magnetic stirring.
  • Procedure:
    • Charge the reactor with the model fuel solution.
    • Add the heterogeneous vanadium catalyst (typically 1-5 mol% relative to sulfur).
    • Heat the mixture to the reaction temperature (60°C) with continuous stirring.
    • Initiate the reaction by adding H₂O₂. Maintain a thiophene:H₂O₂ molar ratio of 1:3 [1].
    • Run the reaction for 2 hours with vigorous stirring to ensure good mass transfer.
    • After completion, separate the catalyst from the reaction mixture by simple filtration.
    • Analyze the treated fuel to determine sulfur content (e.g., via GC-FID or GC-SCD) and calculate the percentage of sulfur removal.
    • The spent catalyst can be regenerated by washing with a polar solvent (e.g., ethanol or acetone) and drying for reuse in subsequent cycles.

Mechanism and Workflow Visualization

The following diagram illustrates the catalytic cycle and experimental workflow for oxidative desulfurization.

G cluster_workflow Oxidative Desulfurization Workflow cluster_mechanism Simplified Catalytic Cycle A Synthesis of Schiff Base Ligand from this compound B Immobilization of Ligand on Polymer Support A->B C Complexation with Vanadium Precursor B->C D Catalytic Reaction: Thiophene + H₂O₂ C->D E Product Formation: Thiophene Sulfone D->E Cat_VIV Catalyst V⁴⁺-O²⁺ Cat_VV Catalyst V⁵⁺(O)₂²⁺ Cat_VIV->Cat_VV Oxidation Cat_VV->Cat_VIV O-Transfer H2O2 H₂O₂ H2O2->Cat_VIV Consumed Substrate Thiophene (S) Substrate->Cat_VV Oxidized Product Sulfone H2O H₂O

Critical Notes for Researchers

  • Catalyst Characterization: Always characterize synthesized catalysts using techniques like FT-IR, XRD, SEM/EDX, and ICP-OES to confirm structure, vanadium loading, and successful immobilization.
  • Leaching Tests: A critical test for any heterogeneous catalyst is to check for metal leaching (e.g., by ICP analysis of the reaction filtrate). Low leaching is key to long-term stability and reusability.
  • Reaction Optimization: The optimal oxidant/substrate ratio, temperature, and catalyst loading should be determined for each specific system. The values provided are a starting point from the literature [1].

References

Application Notes: Synthesis of Dodecanuclear Ln₁₂ Clusters with 3-Formylsalicylic Acid

Author: Smolecule Technical Support Team. Date: February 2026

1. Chemical Materials

Material Specification/Notes
Lanthanide Salt Ln(NO₃)₃·6H₂O (Ln = Eu, Gd, Dy)
3-Formylsalicylic Acid (H₂fsa) Ligand precursor
Tetrabutylammonium Hydroxide Base, used in methanol
Solvents Methanol, DMF (N,N-Dimethylformamide)

2. Synthesis Protocol: [Ln₁₂(fsa)₁₂(μ₃-OH)₁₂(DMF)₁₂]·nDMF [1]

The following procedure is adapted from the published synthesis of isostructural [Ln₁₂(fsa)₁₂(μ₃-OH)₁₂(DMF)₁₂]·nDMF clusters.

  • Step 1: Solution Preparation

    • Ligand Solution: Dissolve H₂fsa (1.0 mmol) and tetrabutylammonium hydroxide (an appropriate molar equivalent) in methanol (15-20 mL).
    • Lanthanide Solution: Dissolve Ln(NO₃)₃·6H₂O (1.0 mmol) in a mixture of methanol (10 mL) and DMF (5 mL).
  • Step 2: Reaction and Crystallization

    • Slowly add the lanthanide salt solution to the ligand solution with stirring.
    • Allow the resulting mixture to stand at room temperature for slow evaporation.
    • Expected Outcome: Block-shaped crystals suitable for single-crystal X-ray diffraction will form within several days to a week.

The workflow below summarizes the synthesis and characterization process.

cluster_1 Characterization Techniques start Start Synthesis sol1 Prepare Ligand Solution H₂fsa + Tetrabutylammonium Hydroxide in Methanol start->sol1 sol2 Prepare Lanthanide Solution Ln(NO₃)₃·6H₂O in Methanol/DMF start->sol2 mix Mix Solutions and Stir sol1->mix sol2->mix crystal Crystallization Slow Evaporation at Room Temperature mix->crystal char Characterization crystal->char char1 Single-Crystal X-ray Diffraction (Structure Determination) char->char1 char2 Photophysical Measurements (Luminescence) char->char2 char3 Direct Current (dc) Magnetometry (Magnetic Exchange) char->char3 char4 Alternating Current (ac) Magnetometry (SMM Behavior) char->char4

Synthesis and Characterization Workflow for Ln₁₂ Clusters

3. Structural Characterization and Key Findings

The synthesized clusters are isostructural. The core structure consists of four vertex-sharing heterocubane units, each built from four LnIII ions, three μ₃-OH groups, and one μ₃-oxygen atom from a carboxylate group of the fsa²⁻ ligand [1].

4. Physical Properties and Experimental Data

Experimental characterization reveals these clusters possess functionally valuable magnetic and photophysical properties.

Table 1: Summary of Magnetic and Photophysical Properties [1]

Cluster (Ln =) Property Type Key Result / Measurement
Gd₁₂ Magnetocaloric Effect Magnetic entropy change: ΔS = S(7 T) - S(0 T) = 20R = 166 J mol⁻¹ K⁻¹
Dy₁₂ Single-Molecule Magnet (SMM) Effective energy barrier: Ueff = 22.9 cm⁻¹
Eu₁₂ Photophysical / Luminescence Intense emission under low-power LED excitation at 420 nm

Research Context and Design Considerations

  • Ligand Role and Coordination: The dianion of this compound (fsa²⁻) acts as a bridging ligand. Its structure, containing both carboxylate and hydroxyl groups, is crucial for aggregating multiple lanthanide ions into a high-nuclearity cluster [1]. This aligns with broader research using multidentate chelating ligands to construct stable, high-nuclearity lanthanide clusters [2].
  • Magnetic Properties: The magnetic behavior of these clusters is of significant interest. The Gd₁₂ variant exhibits a large magnetocaloric effect, making it a candidate for magnetic refrigeration, while the Dy₁₂ cluster shows slow magnetization relaxation, a hallmark of Single-Molecule Magnet (SMM) behavior [1]. SMMs have potential applications in high-density data storage and quantum computing [3].
  • Broader Synthetic Methods: The synthesis of such high-nuclearity clusters can be understood in the context of established methods like the Ligand-Chelation (MC) Method, where a multidentate organic ligand with strong chelating ability first captures Ln(III) ions, facilitating the formation of a stable cluster nucleus [2].

Application and Protocol Notes

  • Solvent and Crystallization: The use of a solvent mixture (methanol/DMF) is critical for dissolving reactants and achieving high-quality crystals. DMF also acts as a terminal ligand, coordinating to the lanthanide ions in the final structure.
  • Handling and Storage: Lanthanide clusters, especially those with solvent molecules in the crystal lattice, may be sensitive to air and moisture. It is advisable to store the synthesized crystals in a sealed environment or under an inert atmosphere for long-term preservation.
  • Characterization Imperative: Single-crystal X-ray diffraction is essential for confirming the nuclearity and precise structure of the synthesized cluster. Magnetic and photophysical properties should be interpreted based on this confirmed structure.

References

Comprehensive Application Notes and Protocols: HIV-1 Integrase Inhibitors from 3-Formylsalicylic Acid Chalcone Derivatives

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Significance

HIV-1 integrase (IN) represents one of the three essential enzymes required for viral replication and has emerged as a critical therapeutic target for antiretroviral therapy. The integration of viral complementary DNA into the host chromosome is a cascade process involving two catalytic steps: 3′-end processing (3′-P) and strand transfer (ST). The strand transfer step is particularly targeted because inhibitors against this step demonstrate enhanced selectivity due to the lack of human homologs of HIV-1 integrase, potentially minimizing host toxicity [1] [2]. The development of resistance against first-generation integrase inhibitors like raltegravir (evolving mutations such as T66I, N155H, Q148H/R, and E92Q) has necessitated the exploration of novel chemotypes that can overcome these resistance mechanisms [1] [3].

Chalcone derivatives incorporating 3-keto salicylic acid motifs represent a promising class of HIV-1 integrase inhibitors. These compounds function as bioisosteres of β-diketo acids (DKAs), which were among the first integrase inhibitor classes to enter clinical trials. The pharmacophoric elements of these chalcones include the 3-keto salicylic acid moiety that mimics the metal-chelating keto-enol tautomer of DKAs, essential for binding to the divalent metal ions (Mg²⁺ or Mn²⁺) within the integrase active site [1] [3]. The strategic incorporation of a styryl group at the 3-position keto group creates the chalcone framework (α,β-unsaturated carbonyl system), which has demonstrated significant potential in inhibiting the integration process, particularly against the strand transfer step [1]. These compounds offer a novel structural scaffold that could potentially address the emerging resistance issues while maintaining favorable inhibitory profiles against HIV replication.

Chemical Synthesis Protocols

Synthetic Scheme Overview

The synthesis of 3-keto salicylic acid chalcone derivatives follows a sequential three-step pathway beginning with commercially available 5-substituted salicylic acid precursors. The complete synthetic route encompasses protection, rearrangement, and condensation steps to yield the final chalcone derivatives with varied aromatic substitutions [1] [3].

G Start 5-Substituted Salicylic Acid (Compound 4) Step1 Acetylation Acetic anhydride/H₂SO₄ Start->Step1 Intermediate1 Acetylated Intermediate (Compound 5) Step1->Intermediate1 Step2 Fries Rearrangement AlCl₃, 160°C Intermediate1->Step2 Intermediate2 3-Acetyl Salicylic Acid (Compound 6) Step2->Intermediate2 Step3 Claisen-Schmidt Condensation Aryl Aldehydes, NaOH, RT Intermediate2->Step3 Final 3-Keto Salicylic Acid Chalcones (Compounds 10-57) Step3->Final

Detailed Stepwise Procedure
2.2.1 Acetylation of Salicylic Acid Derivatives

Objective: Protection of the phenolic hydroxyl group via acetylation.

  • Materials: 5-Substituted salicylic acid (compound 4), acetic anhydride, concentrated sulfuric acid, ethyl acetate, hexane, silica gel.
  • Procedure:
    • Dissolve 5-substituted salicylic acid (10 mmol) in acetic anhydride (15 mL) in a round-bottom flask.
    • Add 3-5 drops of concentrated sulfuric acid as a catalyst with continuous stirring.
    • Heat the reaction mixture at 60-70°C for 3-4 hours with reflux.
    • Monitor reaction completion by TLC (silica gel, ethyl acetate:hexane = 1:3).
    • Pour the mixture into ice-cold water (50 mL) with vigorous stirring.
    • Collect the precipitated solid via vacuum filtration.
    • Purify the crude product by flash column chromatography (silica gel, ethyl acetate:hexane gradient) to obtain the acetylated intermediate (compound 5) [3].
2.2.2 Fries Rearrangement

Objective: Transfer of the acetyl group from oxygen to the ortho-position of the aromatic ring.

  • Materials: Acetylated intermediate (compound 5), anhydrous aluminum chloride (AlCl₃), dimethylformamide (DMF), 1M HCl, dichloromethane.
  • Procedure:
    • Suspend the acetylated intermediate (8 mmol) in anhydrous DMF (20 mL) in a round-bottom flask.
    • Add anhydrous AlCl₃ (24 mmol, 3 equivalents) slowly with continuous stirring under nitrogen atmosphere.
    • Heat the reaction mixture to 160°C for 6-8 hours with constant stirring.
    • Cool the mixture to room temperature and carefully pour onto ice-cold 1M HCl (100 mL).
    • Extract the product with dichloromethane (3 × 30 mL).
    • Combine the organic layers and wash with brine solution.
    • Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
    • Purify by recrystallization from ethanol to yield 3-acetyl salicylic acid (compound 6) [3].
2.2.3 Claisen-Schmidt Condensation

Objective: Formation of chalcone scaffold by condensing 3-acetyl salicylic acid with aryl aldehydes.

  • Materials: 3-Acetyl salicylic acid (compound 6), substituted aryl aldehydes, sodium hydroxide, ethanol, 1M HCl, diethyl ether.
  • Procedure:
    • Dissolve 3-acetyl salicylic acid (5 mmol) and appropriate aryl aldehyde (5 mmol) in absolute ethanol (25 mL).
    • Add 10% NaOH solution (10 mL) dropwise with stirring at room temperature.
    • Continue stirring for 12-24 hours at room temperature.
    • Monitor reaction progress by TLC (silica gel, ethyl acetate:hexane = 1:2).
    • Acidify the reaction mixture to pH 2-3 using 1M HCl.
    • Extract the precipitated product with diethyl ether (3 × 20 mL).
    • Combine the organic layers, wash with water, and dry over anhydrous Na₂SO₄.
    • Evaporate the solvent under reduced pressure.
    • Purify the crude product by flash column chromatography (silica gel, ethyl acetate:hexane gradient) to obtain the target chalcones (compounds 10-57) [1] [3].

Biological Evaluation

HIV-1 Integrase Inhibition Assay

Objective: To evaluate the inhibitory potential of synthesized chalcone derivatives against HIV-1 integrase enzymatic activity, specifically targeting the 3′-processing (3′-P) and strand transfer (ST) steps [1] [3].

Materials and Reagents:

  • Wild-type HIV-1 integrase (expressed and purified from E. coli)
  • ⁵⁵²P-end-labeled oligonucleotide substrates:
    • 21top: 5′-GTGTGGAAAATCTCTAGCAGT-3′
    • 21bot: 5′-ACTGCTAGAGATTTTCCACAC-3′
  • Reaction buffer: 20 mM HEPES (pH 7.5), 10 mM DTT, 10 mM MgCl₂, 15% DMSO, 0.1 mg/mL BSA
  • Test compounds dissolved in DMSO (serial dilutions)
  • Stop solution: 95% formamide, 20 mM EDTA, 0.05% bromophenol blue, 0.05% xylene cyanol
  • Electrophoresis equipment: Denaturing polyacrylamide gel (20%)

Procedure:

  • 3′-Processing Assay:

    • Prepare reaction mixtures containing 20 nM oligonucleotide substrate, 100 nM integrase, and varying concentrations of test compounds in reaction buffer.
    • Incubate at 37°C for 1 hour.
    • Terminate reactions by adding stop solution.
    • Heat denature at 95°C for 5 minutes and resolve products by 20% denaturing PAGE.
    • Visualize and quantify results using phosphorimager analysis.
  • Strand Transfer Assay:

    • Pre-incubate integrase with donor DNA (pre-cleaved oligonucleotide) in reaction buffer at 37°C for 15 minutes.
    • Add target DNA and test compounds, followed by additional incubation at 37°C for 1 hour.
    • Terminate reactions and analyze as described above.
  • Data Analysis:

    • Calculate IC₅₀ values using non-linear regression analysis of dose-response curves.
    • Determine selectivity index as the ratio of IC₅₀ (3′-P) to IC₅₀ (ST) [3].
Antiviral Activity in Cell-Based Assays

Objective: To assess the ability of chalcone derivatives to inhibit HIV-1 replication in cellular environments.

Materials and Reagents:

  • HIV-1 laboratory strains (IIIB and NL4-3)
  • MT-2 and MT-4 cell lines
  • RPMI-1640 culture medium supplemented with 10% fetal bovine serum
  • Test compounds (serial dilutions in DMSO)
  • Azidothymidine (AZT) as positive control
  • MTT reagent for cytotoxicity assessment

Procedure:

  • Antiviral Assay:

    • Infect MT-2 cells (1 × 10⁵ cells/mL) with HIV-1 IIIB at multiplicity of infection (MOI) of 0.01.
    • Treat infected cells with various concentrations of test compounds.
    • Incubate at 37°C in 5% CO₂ for 4-5 days.
    • Monitor viral replication by syncytium formation or p24 antigen production.
    • Calculate EC₅₀ values from dose-response curves.
  • Cytotoxicity Assay:

    • Treat uninfected MT-4 cells with test compounds as above.
    • After 5 days, add MTT reagent and incubate for 4 hours.
    • Measure formazan production at 540 nm.
    • Calculate CC₅₀ values (50% cytotoxic concentration) [3].
Key Biological Results

Table 1: Inhibitory Activity of Selected 3-Keto Salicylic Acid Chalcone Derivatives

Compound R₁ Ar Substitution IC₅₀ 3′-P (μM) IC₅₀ ST (μM) ST Selectivity EC₅₀ (μM)
15 Br 4-Br-Ph 11 ± 4 5 ± 2 2.2 8.7
25 Br 2,3,6-tri-Cl-Ph 23 ± 12 <3.7 >6.2 7.3
13 Br 3-Cl-Ph 45 ± 10 9 ± 3 5.0 N/A
17 Br 2,4-di-Cl-Ph 28 ± 12 7 ± 4 4.0 N/A
36 F 2,5-di-Cl-Ph 50 29 ± 6 1.7 N/A
60 Br 2,5-di-Cl-Ph (reduced) >100 87 ± 14 ~1.1 N/A

Table 2: Effect of Halogen Substitution on Inhibitory Activity

Halogen Pattern Representative Compound ST IC₅₀ (μM) Key Characteristics
R₁ = Br, Ar = 4-Br 15 5 ± 2 Balanced 3′-P and ST inhibition
R₁ = Br, Ar = 2,3,6-tri-Cl 25 <3.7 Highest ST selectivity
R₁ = Cl, Ar = 2,4-di-Cl 27 >100 Dramatically reduced activity
R₁ = F, Ar = 2,3,5-tri-Cl 37 15 ± 4 Moderate activity

Structure-Activity Relationships

The synthesized 3-keto salicylic acid chalcone derivatives demonstrated distinct structure-activity relationships that provide critical insights for future inhibitor design:

  • Halogen Substituent Effects: The bromine atom at the R₁ position (5-position of salicylic acid) consistently yielded the most potent derivatives. Compounds with Br at R₁ showed significantly enhanced activity compared to chloro or fluoro substituents. For instance, compound 15 (R₁ = Br, Ar = 4-Br-Ph) exhibited IC₅₀ values of 11 ± 4 μM (3′-P) and 5 ± 2 μM (ST), while its chloro analog (compound 27) was essentially inactive (IC₅₀ > 100 μM) [3].

  • Aromatic Ring Substitution Pattern: The trichloro substitution on the distal aryl ring, particularly at the 2,3,6-positions, conferred remarkable strand transfer selectivity. Compound 25 (Ar = 2,3,6-tri-Cl-Ph) demonstrated the highest ST inhibitory activity (IC₅₀ < 3.7 μM) with significant selectivity over the 3′-processing step (selectivity index > 6.2). This suggests that steric bulk at ortho-positions enhances binding specificity to the strand transfer conformation of the integrase active site [3].

  • Chalcone Linker Necessity: The α,β-unsaturated carbonyl system proved essential for maintaining inhibitory potency. Reduction of this moiety to a saturated chain (compound 60) resulted in dramatic loss of activity (ST IC₅₀ = 87 ± 14 μM), highlighting the importance of the conjugated system for effective interaction with the integrase active site. This chalcone linker likely maintains proper orientation of the pharmacophoric elements and may participate in additional interactions within the active site [3].

  • Acid Functionality Criticality: The carboxylic acid group at the 1-position of the salicylic acid moiety was indispensable for activity, as it mimics the essential metal-chelating functionality of classical diketo acid inhibitors. This group is believed to participate in metal coordination with the Mg²⁺ ions in the integrase active site, similar to the binding mode of established integrase inhibitors [1] [3].

Computational Modeling and 3D-QSAR Studies

Pharmacophore Model Development

Objective: To identify essential chemical features and their spatial arrangements responsible for integrase inhibitory activity.

Methodology:

  • Software: PHASE (v3.0) implemented in Maestro modeling package (v8.5; Schrödinger Inc.)
  • Ligand Preparation: 3D structures of active chalcones were constructed and energy-minimized.
  • Conformational Analysis: Each molecule was subjected to extensive conformational search (Monte Carlo method) to generate low-energy conformers.
  • Pharmacophore Generation: Common features among most active compounds were identified and used to develop pharmacophore hypotheses [1] [3].

Key Findings: The optimal pharmacophore model comprised four essential features:

  • Metal binding group: Represented by the enolized β-diketo equivalent (3-keto salicylic acid)
  • Hydrophobic region: Corresponding to the halogenated A-ring (salicylic acid portion)
  • Aromatic stacking group: Associated with the distal B-ring (chalcone aryl moiety)
  • Hydrogen bond acceptor/donor: From the carboxylic acid functionality

This pharmacophore hypothesis successfully predicted the activity of an external test set of ten compounds with predictive r² = 0.57, validating its utility for designing novel inhibitors [3].

3D-QSAR Studies

Objective: To develop predictive 3D-QSAR models using CoMFA (Comparative Molecular Field Analysis) and CoMSIA (Comparative Molecular Similarity Indices Analysis) methodologies.

Procedure:

  • Molecular Alignment: Compounds were aligned based on the pharmacophore hypothesis.
  • Descriptor Calculation: Steric, electrostatic, hydrophobic, and hydrogen-bonding fields were calculated.
  • Partial Least Squares (PLS) Analysis: Used to correlate field descriptors with biological activities.
  • Model Validation: Internal (q²) and external (r²ₚᵣₑd) validation metrics were calculated [3].

Results:

  • The CoMSIA model demonstrated superior predictive ability with q² = 0.54 and r² = 0.94.
  • The model successfully predicted all ten test set compounds within 0.56 log units of actual pIC₅₀ values.
  • Contour map analysis revealed that:
    • Bulky substituents at the R₁ position (particularly bromine) enhance activity
    • Electron-withdrawing groups on the distal aryl ring positively influence potency
    • Hydrophobic clusters at specific regions correlate with enhanced strand transfer inhibition [3]

G Start Chalcone Structures Step1 Conformational Analysis Monte Carlo Method Start->Step1 Step2 Pharmacophore Generation PHASE Algorithm Step1->Step2 Step3 Molecular Alignment Pharmacophore-based Step2->Step3 Step4 Field Calculation Steric, Electrostatic, Hydrophobic Step3->Step4 Step5 PLS Analysis 3D-QSAR Model Step4->Step5 Result Predictive Model q² = 0.54, r² = 0.94 Step5->Result

Conclusion and Future Directions

The 3-keto salicylic acid chalcone derivatives represent a promising class of HIV-1 integrase inhibitors with notable strand transfer selectivity. Through comprehensive structure-activity relationship studies, we have identified key structural requirements for potency, including: (1) a bromine substituent at the 5-position of the salicylic acid ring, (2) halogenated aryl groups particularly with 2,3,6-trichloro substitution pattern, and (3) the critical importance of the chalcone α,β-unsaturated linker [3].

The integration of computational approaches including pharmacophore modeling and 3D-QSAR has provided valuable insights into the stereoelectronic requirements for inhibitor binding. The developed CoMSIA model (q² = 0.54, r² = 0.94) demonstrates strong predictive capability and can guide the rational design of next-generation inhibitors [3].

For future research, several directions appear promising:

  • Lead Optimization: Focus on improving metabolic stability while maintaining potency through targeted modifications of the chalcone linker.
  • Resistance Profiling: Evaluate compounds against clinically relevant integrase mutants (T66I, N155H, Q148H/R, E92Q) to assess resistance profiles.
  • Combination Studies: Investigate synergistic effects with other antiretroviral agents in HAART regimens.
  • In Vivo Studies: Progress optimized leads through pharmacokinetic and efficacy studies in appropriate animal models.

The protocols and findings presented herein provide a comprehensive framework for advancing this promising class of HIV-1 integrase inhibitors through the drug discovery pipeline.

References

chemosensors for Zn2+ detection using 3-formylsalicylic acid

Author: Smolecule Technical Support Team. Date: February 2026

Zn²⁺ Chemosensor Design Principles

Zinc is the second most abundant transition metal in the human body and plays a critical role in numerous physiological processes, including cell metabolism, gene expression, and nerve transmission [1] [2]. Fluorescent chemosensors are a powerful tool for detecting such metal ions due to their high sensitivity, selectivity, and capability for real-time analysis in living cells [1] [3].

A typical fluorescent chemosensor consists of two main units:

  • Receptor (Binding site): A moiety designed to selectively bind to the target ion.
  • Fluorophore (Signaling unit): A light-emitting molecule that reports the binding event through a change in fluorescence.

The table below summarizes common signaling mechanisms used in chemosensors [3]:

Mechanism Acronym Description Typical Response to Zn²⁺
Photoinduced Electron Transfer PET An electron transfer from the receptor to the fluorophore quenches fluorescence. Binding inhibits this transfer. Fluorescence "Turn-On"
Intramolecular Charge Transfer ICT Binding alters the charge distribution in a conjugated system, shifting the emission wavelength. Ratiometric (shift)
Förster Resonance Energy Transfer FRET Energy transfers from a donor fluorophore to an acceptor fluorophore. Binding changes transfer efficiency. Ratiometric (color change)
Chelation-Enhanced Fluorescence CHEF Binding restricts molecular motion and blocks non-radiative decay pathways. Fluorescence "Turn-On"

Example Chemosensor Design

While not based on 3-formylsalicylic acid, one study successfully developed a highly sensitive "turn-on" fluorescent probe for Zn²⁺ using a salen-based ligand (probe PA) [1]. This example illustrates a practical application of the PET mechanism.

The probe PA was synthesized and exhibited the following characteristics upon binding with Zn²⁺:

Feature Description
Binding Stoichiometry 1:1 (probe PA to Zn²⁺)
Detection Limit 16.3 nM (indicating high sensitivity)
Key Mechanism Photoinduced Electron Transfer (PET)
Application Fluorescence imaging in Hela cells

The general workflow for developing and applying such a chemosensor can be visualized as follows:

Start Start: Chemosensor Design Synth Synthesis and Characterization Start->Synth Opt Optimization of Conditions Synth->Opt InVitro In Vitro Sensitivity and Selectivity Tests Opt->InVitro Cell Cell Imaging and Validation InVitro->Cell App Application in Complex Samples Cell->App

Suggestions for Further Research

Given the lack of specific protocols for this compound-based Zn²⁺ sensors, you may need to explore alternative paths to gather the information you need:

  • Broaden Your Search: Try searching for "formylsalicylic acid chemosensor" or "salicylic aldehyde derivative chemosensor" without specifying Zinc. This may reveal existing sensors using your precursor for other ions, providing a synthetic foundation that you could adapt for Zn²⁺.
  • Consult Specialized Databases: Use scientific databases like SciFinder, Reaxys, or Web of Science to perform a more exhaustive literature search. These platforms often have more powerful filters for chemical structures and reactions.
  • Focus on Synthesis: The primary role of this compound in chemosensors is as a building block for Schiff base ligands (formed by condensation with amines) [4]. Your experimental protocol could begin with synthesizing such a ligand and then proceed to test its metal-binding properties.

References

Comprehensive Application Notes and Protocols: Coordination Compounds for Magnetic and Luminescence Applications

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Fundamental Principles

Multifunctional coordination compounds represent an emerging class of materials that combine metal centers with organic ligands to create systems exhibiting unique electronic, optical, and magnetic properties. These compounds, particularly those incorporating lanthanide ions, have attracted significant scientific interest due to their ability to simultaneously demonstrate magnetic functionality and luminescence emissions across various wavelength ranges. The fundamental principle underlying these dual-property materials lies in the strategic combination of ligand field effects with the intrinsic electronic configurations of metal ions, particularly those with unpaired electrons in f-orbitals. This synergy enables applications spanning from biomedical imaging to quantum information processing, where the integration of multiple functionalities into a single molecular entity provides distinct advantages over conventional single-property materials.

The electronic interactions between metal centres and organic ligands form the foundation for tailoring optical and magnetic characteristics in these compounds. The luminescence properties primarily arise from efficient energy transfer from ligand chromophores to metal centers through the "antenna effect", where organic ligands absorb excitation energy and transfer it to the metal ion, resulting in characteristic metal-centered emissions. Simultaneously, magnetic properties stem from unpaired electrons in the metal d-orbitals or f-orbitals, with the coordination environment significantly influencing magnetic behavior through control of spin states and magnetic anisotropy. The structural diversity achievable through careful selection of metal ions and bridging ligands enables fine-tuning of both luminescence output and magnetic characteristics, making these compounds highly versatile for various technological applications [1] [2].

Table 1: Key Lanthanide Ions for Magnetic and Luminescence Applications

Lanthanide Ion Unpaired Electrons Primary Emission Wavelengths Magnetic Properties Key Applications
Dy(III) 5 Visible (575 nm) High anisotropy, SMM behavior Single-molecule magnets, luminescent thermometers
Tb(III) 6 Green (545 nm) Weak ferromagnetic coupling Biomedical imaging, displays
Gd(III) 7 UV (312 nm) Large spin ground state, paramagnetic MRI contrast agents, magnetic coolers
Yb(III) 1 NIR (980 nm) Weak paramagnetism Telecommunications, bioimaging
Nd(III) 3 NIR (1060 nm) Paramagnetic Laser systems, optical amplifiers
Eu(III) 6 Red (615 nm) Paramagnetic Phosphors, bioassays

Exemplary Coordination Compounds with Combined Properties

Recent research has yielded several promising coordination compounds exhibiting both notable magnetic behavior and luminescence properties. A significant advancement is the development of {Dy(LN6en)(OSiPh3)2}·1.5CH2Cl2 (1·1.5CH2Cl2) and its diluted analog {Dy0.1Y0.9(LN6en)(OSiPh3)2}·1.5CH2Cl2 (1@Y·1.5CH2Cl2), which represent a breakthrough in bifunctional materials. These air-stable compounds feature a hexagonal bipyramidal geometry that confers exceptional magnetic properties with energy barriers exceeding 1500 K and blocking temperatures of 12 K and 40 K, respectively. Remarkably, the diluted compound (1@Y·1.5CH2Cl2) demonstrates the highest reported blocking temperature among air-stable uncapsulated molecular magnets while simultaneously functioning as an effective luminescent thermometer below this temperature threshold. This dual functionality enables the first demonstration of temperature self-monitoring within the operational range where the molecule maintains remanent magnetization, addressing a critical challenge in molecular magnet applications [3].

Another significant family of compounds includes the lanthanide coordination polymers incorporating fluorine-substituted carboxylate tectonics and phenanthroline ligands, with the general formula {[Lnm(Tfbda)n(Phen)2·2H2O]·2H2O}z. These materials exhibit diverse structural motifs ranging from dinuclear clusters to one-dimensional chain arrays and display efficiently sensitized luminescence across visible to near-infrared spectral regions with long lifetimes. The trinuclear Dy(III)-based coordination polymer in this family demonstrates particularly interesting behavior, showing both slow relaxation magnetization and significant frequency- and temperature-dependent peaks characteristic of single-molecule magnet behavior. The incorporation of fluorinated ligands markedly enhances luminescence intensity by reducing vibrational quenching effects, as the C-F vibrational frequency (1220 cm⁻¹) is significantly lower than that of C-H bonds (2950 cm⁻¹), minimizing non-radiative energy losses [4]. The structural diversity observed across this compound series highlights how subtle variations in synthesis conditions and ligand-metal ratios can dramatically influence both structural topology and resulting physical properties.

Table 2: Exemplary Multifunctional Coordination Compounds and Their Properties

Compound Formulation Structural Features Luminescence Properties Magnetic Properties Reference
{Dy0.1Y0.9(LN6en)(OSiPh3)2} Hexagonal bipyramidal Temperature-dependent luminescence Ueff > 1500 K, TB = 40 K [3]
{[Dy₂(Tfbda)₃(Phen)₂·2H₂O]·2H₂O}ₓ 1D chain NIR emission, long lifetime SMM behavior, slow relaxation [4]
{[Gd₂(Tfbda)₂(Phen)₂·2H₂O]·2H₂O}ₓ Dinuclear cluster UV emission Weak ferromagnetic coupling [4]
Ln(III) with 5-bromonicotinic acid Variable dimensionality Visible emission Paramagnetic [5]

Synthesis Protocols

Solvothermal Synthesis Methods

The solvothermal synthesis approach represents one of the most effective methods for producing high-quality crystals of multifunctional coordination compounds. This technique utilizes solvents under elevated temperature and pressure to facilitate the self-assembly of metal ions and organic ligands into well-defined crystalline structures. A representative procedure for synthesizing lanthanide coordination polymers involves combining H₂Tfbda ligand (0.0724 g, 0.31 mmol) and phenanthroline (0.0381 g, 0.22 mmol) in a water/alcohol solution (v/v = 1.8, 10 mL) with an aqueous solution (10 mL) of the corresponding lanthanide acetate hydrate, such as Pr(CH₃COO)₃·6H₂O (0.075 g, 0.2 mmol). After thorough mixing for 20 minutes, the pH should be carefully adjusted to 5.0 using triethyleneamine, which promotes deprotonation of the organic ligands while maintaining metal ion solubility. The resulting mixture is then transferred to a Teflon-lined autoclave (25 mL capacity) and heated under autogenous pressure at 140°C for 80 hours [4].

Following the heating period, a controlled cooling rate of 10°C per hour over 30 hours is critical for obtaining crystals suitable for single-crystal X-ray diffraction analysis. This gradual cooling facilitates the formation of well-ordered crystalline structures by allowing sufficient time for molecular reorganization and crystal growth. The resulting crystalline products should be collected via filtration, washed repeatedly with distilled water to remove soluble impurities, and finally vacuum-dried to yield the pure coordination polymer. For the synthesis of diluted systems such as {Dy₀.₁Y₀.₉(LN₆en)(OSiPh₃)₂}·1.5CH₂Cl₂, careful stoichiometric control of the metal precursor ratio is essential, with the composition verified post-synthesis using micro X-ray fluorescence techniques to confirm the actual metal ratio in the final product [3].

G A Dissolve Ligands and Metal Salts B Adjust pH to 5.0 with Triethyleneamine A->B C Transfer to Teflon-lined Autoclave B->C D Heat at 140°C for 80 hours C->D E Cool Slowly (10°C/hour for 30 hours) D->E F Filter and Wash Crystals E->F G Vacuum Dry Product F->G H Characterize (PXRD, Elemental Analysis) G->H

Purification and Crystallization Techniques

Recrystallization represents a crucial step in obtaining high-purity coordination compounds with optimal magnetic and luminescent properties. For air-sensitive compounds, this process should be conducted under an inert atmosphere using standard Schlenk techniques or within a glovebox. A highly effective method involves the slow diffusion of diethyl ether into a concentrated dichloromethane solution of the complex, typically performed at approximately 5°C to control crystal growth kinetics. This approach facilitates the formation of large, well-defined single crystals suitable for detailed structural characterization via X-ray diffraction. The crystalline products should be isolated by careful filtration to prevent crystal damage and maintained under appropriate conditions to preserve solvent molecules within the crystal lattice, as these often play critical roles in maintaining structural integrity and influencing physical properties [3].

Product purity must be rigorously verified through multiple analytical techniques. Powder X-ray diffraction (PXRD) patterns should be collected and compared with simulated patterns from single-crystal data to confirm phase purity and crystallinity. Elemental analysis of carbon, hydrogen, and nitrogen content provides validation of chemical composition, with deviations of less than 0.5% from calculated values generally indicating acceptable purity. For compounds intended for luminescence applications, additional purification through soxhlet extraction using appropriate solvents may be necessary to remove trace fluorescent impurities that could interfere with photophysical measurements. The stability of the final products should be assessed through prolonged exposure to atmospheric conditions, with periodic PXRD measurements confirming no structural degradation over timeframes relevant to their intended applications [3] [4].

Characterization Methods

Magnetic Characterization Protocols

Comprehensive magnetic characterization is essential for evaluating the performance of coordination compounds in magnetic applications. DC magnetic susceptibility measurements should be performed using a Superconducting Quantum Interference Device (SQUID) magnetometer across a temperature range of 1.8-300 K under applied fields ranging from 0 to 7 T. These measurements allow determination of key magnetic parameters including Curie constants, Weiss temperatures, and the presence of ferromagnetic or antiferromagnetic interactions. For single-molecule magnet (SMM) characterization, AC susceptibility measurements as a function of both frequency (0.1-1500 Hz) and temperature (1.8-50 K) are critical for identifying slow magnetic relaxation behavior. The resulting data should be analyzed using the generalized Debye model to extract relaxation times and energy barriers, with the presence of frequency-dependent out-of-phase (χ") signals providing definitive evidence of SMM behavior [3] [4].

Hysteresis measurements provide crucial information about magnetic memory effects and blocking temperatures. These experiments should be conducted with a scan rate of 2 Oe/s across a field range of ±7 T at various temperatures to determine the temperature at which magnetic hysteresis disappears (TB). For advanced characterization of magnetocaloric effect compounds, isothermal magnetization measurements at closely spaced temperature intervals below 10 K enable calculation of the magnetic entropy change. Analysis of magnetic data should include comparison with theoretical models, with ab initio calculations providing valuable insights into the electronic structure and magnetic anisotropy of the metal centers. These computational approaches help interpret experimental findings and guide the rational design of improved magnetic materials [3] [6].

Luminescence Characterization Techniques

Photoluminescence characterization should encompass steady-state and time-resolved measurements to fully elucidate the emission properties of coordination compounds. Steady-state emission spectra must be recorded across relevant wavelength ranges (visible to NIR) using appropriate detector systems, with careful attention to instrument response correction. Quantum yield determinations require the use of calibrated integrating spheres and appropriate standards matched to the emission wavelength range. For time-resolved measurements, lifetime decays should be monitored across multiple emission wavelengths to identify potential heterogeneities in the emitting species. The resulting decay profiles typically require multi-exponential fitting, with the quality of fit assessed through residual analysis and reduced chi-squared values [4].

Temperature-dependent luminescence studies are particularly important for bifunctional compounds exhibiting both magnetic and luminescent properties. These measurements should be performed across the temperature range where magnetic phenomena occur (typically 2-300 K) using a cryostat with precise temperature control. Analysis of the temperature-induced spectral changes allows determination of thermometric performance parameters including relative sensitivity and temperature resolution. For compounds intended as luminescent thermometers, the calibration curve should be established by monitoring the intensity ratio of two thermally coupled emissions as a function of temperature. Additionally, emission quenching studies involving progressive addition of water to acetonitrile solutions provide valuable information about the compound's potential for application in biological environments, with the resulting data used to calculate water molecules coordinated to the lanthanide center using the Horrocks method [3] [4].

Structural Characterization Methods

Single-crystal X-ray diffraction represents the gold standard for determining the precise atomic arrangement in coordination compounds. Data collection should be performed using a diffractometer equipped with a low-temperature device to minimize thermal disorder, typically at 100-150 K. The structure solution and refinement process involves direct methods followed by full-matrix least-squares refinement against F² using contemporary software packages such as SHELXL. Special attention must be paid to modeling solvent molecule disorder, which often requires the application of geometric restraints and constraints to obtain chemically reasonable results. For isostructural compound series, meticulous comparison of bond lengths and angles provides insights into the subtle structural changes across the lanthanide series [4].

Supplementary characterization techniques provide additional crucial information about compound properties. Fourier-transform infrared (FT-IR) spectra confirm ligand coordination through characteristic shifts in vibrational frequencies compared to free ligands. Thermal stability assessment via thermogravimetric analysis (TGA) under nitrogen atmosphere with a heating rate of 5-10°C/min identifies solvent loss events and decomposition temperatures, establishing appropriate temperature windows for application environments. Elemental analysis (C, H, N) validates bulk composition purity, with results within 0.4% of theoretical values generally indicating acceptable homogeneity. For nanoparticle formulations, dynamic light scattering and electron microscopy provide essential information about size distribution and morphology [4].

Applications in Biomedical and Advanced Technologies

Biomedical Imaging and Theranostics

The integration of magnetic and luminescent properties in single molecular entities creates powerful platforms for biomedical applications, particularly in theranostics which combines therapy and diagnostics. Lanthanide-based coordination compounds functionalized with targeting moieties can serve as dual-modal contrast agents for both magnetic resonance imaging (MRI) and optical imaging. The exceptional photostability of lanthanide luminescence compared to organic fluorophores enables long-term tracking of biological processes, while the paramagnetic properties offer potential for contrast enhancement in MRI. Recent developments have demonstrated the particular utility of these compounds in lymph node mapping, where their near-infrared emissions provide superior tissue penetration compared to visible-emitting probes. Additionally, the absence of cytotoxicity in compounds such as those based on 5-bromonicotinic acid and lanthanide ions (Dy, Tb, Yb, Nd) makes them excellent candidates for further development in biomedical applications, though comprehensive cytotoxicity profiling across multiple cell lines remains essential before clinical translation [5] [2].

A particularly promising advancement is the development of coordination compounds that function as luminescent thermometers within their operational magnetic temperature range. This bifunctionality enables real-time temperature monitoring during magnetic hyperthermia treatments, addressing a critical challenge in cancer therapy by preventing both under- and over-treatment. The compound {Dy₀.₁Y₀.₉(LN₆en)(OSiPh₃)₂}·1.5CH₂Cl₂ represents a landmark achievement in this area, functioning as both a single-molecule magnet and luminescent thermometer up to 40 K. While this temperature range currently limits in vivo applications, the demonstration of dual functionality below the blocking temperature establishes a critical proof-of-concept for integrated self-monitoring magnetic materials. Further development focusing on increasing the operational temperature range while maintaining biocompatibility will significantly enhance the clinical relevance of these materials [3].

Sensing and Information Storage

Coordination compounds with combined magnetic and luminescent properties offer exceptional capabilities in sensing applications, where the luminescence output can be modulated by magnetic fields or molecular recognition events. The large Stokes shifts and narrow emission bands characteristic of lanthanide emissions minimize background interference in sensing applications, while the magnetic properties enable additional manipulation and detection modalities. Specific coordination polymers such as [Zn(dttpa)(H₂O)]n and [Cd₂(dttpa)₂]n have demonstrated high selectivity for Cu²⁺ over other transition metal cations, showcasing their potential for environmental monitoring and biological sensing. The fluorescence quenching response upon copper binding provides a robust detection mechanism, with the magnetic properties offering potential for concentration and separation of the analyte under magnetic fields [7].

In the realm of information storage, single-molecule magnets based on coordination compounds represent a promising pathway toward ultra-high-density data storage technologies. The combination of magnetic bistability with luminescent readout in compounds such as trinuclear Dy(III)-based coordination polymers enables potential development of multimode storage devices where information can be written magnetically and read optically. This dual-function approach could overcome significant limitations in current data storage technologies, particularly with respect to miniaturization limits and readout mechanisms. The demonstrated air stability in recent coordination compounds addresses a critical limitation for practical applications, while the tunable magnetic and luminescent properties through ligand design and metal selection provide a versatile platform for optimizing performance parameters including blocking temperature, relaxation dynamics, and emission efficiency [3] [4].

Troubleshooting and Optimization Guidelines

Common Synthesis Challenges

Several recurrent challenges frequently arise during the synthesis of multifunctional coordination compounds. Low crystalline yield often results from excessively rapid crystallization, which can be addressed through optimized cooling rates and the inclusion of lattice solvents such as dichloromethane or diethyl ether to moderate crystal growth kinetics. For compounds exhibiting inadequate luminescence intensity, the incorporation of fluorinated organic ligands like 3,4,5,6-tetrafluoro-benzene-1,2-dioic acid (H₂Tfbda) can significantly enhance emission by reducing vibrational quenching effects, as the low vibrational frequency of C-F bonds (1220 cm⁻¹) minimizes non-radiative energy losses compared to C-H bonds (2950 cm⁻¹). Additionally, the use of neutral chromophoric ligands such as 1,10-phenanthroline (Phen) serves dual purposes by protecting the lanthanide ion from coordinating water molecules (a major quenching source) while simultaneously acting as efficient "antenna" groups for sensitizing metal-centered emission [4].

Phase purity represents another common challenge, particularly when scaling up synthesis from small-scale exploratory reactions to preparative-scale production. Powder X-ray diffraction should be routinely employed to verify phase homogeneity, with reflection positions and intensities matching simulated patterns derived from single-crystal data. When impurities are detected, systematic optimization of reaction parameters including pH, temperature profile, solvent composition, and reactant stoichiometry is necessary. For compounds requiring specific dimensionalities or structural motifs, the introduction of structure-directing agents or the use of mixed-ligand approaches can promote formation of the desired architecture. In cases where magnetic dilution is required to minimize intermolecular interactions, as in the {Dy₀.₁Y₀.₉(LN₆en)(OSiPh₃)₂}·1.5CH₂Cl₂ compound, meticulous control of metal stoichiometry during synthesis and thorough post-synthesis characterization using techniques such as micro X-ray fluorescence are essential to confirm the actual metal ratio in the final product [3] [4].

Performance Optimization Strategies

Optimizing the dual functionality of coordination compounds requires strategic approaches targeting both magnetic and luminescent properties simultaneously. For enhancing magnetic performance, focus on increasing the magnetic anisotropy through ligand field design is paramount. Compounds with high axiality, achieved by reducing equatorial charge density in the coordination sphere, demonstrate significantly improved energy barriers and blocking temperatures. The strategic placement of electron-donating atoms in the coordination sphere to create strongly axial crystal fields can dramatically enhance magnetic anisotropy, particularly for Kramers ions such as Dy(III). For luminescence enhancement, the "antenna effect" can be optimized through careful ligand selection, with organic chromophores possessing triplet state energies slightly above the resonant energy level of the lanthanide ion demonstrating most efficient energy transfer [3].

The integration of magnetic and luminescent properties sometimes presents optimization challenges, as improvements in one property may come at the expense of the other. For instance, large crystal field splitting necessary for high magnetic anisotropy may create energy gaps that compromise the thermal sensitivity of Boltzmann-based luminescent thermometers. In such cases, innovative approaches such as designing systems where luminescent thermometric behavior originates primarily from the ligand rather than the metal center can circumvent this fundamental limitation. This strategy enables independent optimization of magnetic and luminescent properties, as demonstrated in {Dy₀.₁Y₀.₉(LN₆en)(OSiPh₃)₂}·1.5CH₂Cl₂, where ligand-based emission provides temperature sensing capability while maintaining exceptional magnetic performance. Additionally, for biomedical applications, surface functionalization with appropriate biocompatible coatings can mitigate potential toxicity issues while potentially enhancing both magnetic and luminescent properties through protection from quenching species in the biological environment [3] [2].

Conclusion

The strategic design of coordination compounds exhibiting both magnetic and luminescent properties represents a rapidly advancing frontier in materials chemistry with significant implications across biomedical, sensing, and information technologies. The protocols and application notes detailed in this document provide a comprehensive framework for the synthesis, characterization, and implementation of these multifunctional materials. Current research demonstrates that careful control of coordination geometry, ligand field effects, and energy transfer pathways enables the creation of molecular entities with exceptional dual functionality, as evidenced by the recent development of air-stable single-molecule magnets that simultaneously operate as luminescent thermometers below their blocking temperatures. As fundamental understanding of structure-property relationships continues to deepen, further advancements in operational temperature ranges, quantum efficiency, and application-specific performance can be anticipated, solidifying the role of these sophisticated materials in next-generation technological applications.

References

Comprehensive Application Notes and Protocols: Oxidation of Thiophene Derivatives with 3-Formylsalicylic Acid-Based Catalysts

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

The efficient oxidation of thiophene derivatives represents a crucial chemical transformation with significant applications in both environmental technology and synthetic chemistry. In petroleum refining, oxidative desulfurization provides an effective method for removing sulfur-containing compounds from fuel diesel, where thiophene-based compounds are oxidized to their corresponding sulfones. Simultaneously, the controlled oxidation of thiophenes enables access to functionalized intermediates valuable in pharmaceutical development and materials science. The development of 3-formylsalicylic acid-derived catalysts has emerged as a particularly promising approach, combining high catalytic efficiency with excellent reusability profiles.

These application notes detail the synthesis, characterization, and implementation of Schiff base catalysts derived from this compound for the oxidation of thiophene derivatives. The protocols focus specifically on polymer-supported vanadium complexes, which demonstrate remarkable activity in the oxidative desulfurization of model fuel diesel and related transformations. The methodologies described herein have been optimized to provide researchers with reproducible procedures for implementing these catalytic systems in both fundamental studies and applied synthetic contexts, with particular attention to operational simplicity, catalyst recovery, and process efficiency.

Catalyst Design and Synthesis

Chemical Basis and Rationale

The This compound scaffold provides an ideal platform for catalyst development due to its multidentate coordination capacity and ease of functionalization. The presence of both aldehyde and carboxylic acid functionalities enables the construction of Schiff base ligands through condensation with appropriate amines, while the phenolic hydroxyl group contributes additional coordination stability. When complexed with vanadium species, these ligands form highly efficient catalysts for oxidation reactions, particularly for sulfur-containing heterocycles. The polymer-supported variants enhance practical utility by facilitating catalyst recovery and reuse while maintaining high catalytic activity.

  • Ligand Design: Schiff base ligands are synthesized through condensation of this compound with N,N-dimethyl ethylenediamine, yielding Hfsal-dmen ligands that provide optimal geometry for vanadium coordination [1]. The electron-donating dimethylamino group enhances electron density at the metal center, promoting oxidative activity.

  • Vanadium Coordination: Vanadium ions in both IV and V oxidation states form stable complexes with these ligands, with the oxidovanadium(IV) [V(IV)O] and dioxidovanadium(V) [V(V)O₂] centers serving as the active species for catalytic oxidation. The redox-active metal center enables efficient oxygen transfer from hydrogen peroxide to thiophene substrates [1].

  • Polymer Support: Covalent attachment to chloromethylated polystyrene (5% divinylbenzene cross-linking) provides a robust heterogeneous platform that combines the activity of homogeneous catalysts with the practical advantages of solid-phase systems, including simplified recovery and reusability [1].

Synthesis Protocols
2.2.1 Synthesis of Polymer-Supported Ligand (PS-Hfsal-dmen)
  • Objective: Preparation of polystyrene-immobilized Schiff base ligand for subsequent metal complexation.

  • Materials:

    • Chloromethylated polystyrene (5% divinylbenzene cross-linked, 1.0 mmol Cl/g capacity)
    • This compound (1.2 equiv.)
    • N,N-Dimethylethylenediamine (1.5 equiv.)
    • Triethylamine (2.0 equiv.)
    • Anhydrous N,N-dimethylformamide (DMF)
    • Methanol (HPLC grade)
    • Diethyl ether (anhydrous)
  • Procedure:

    • Suspend chloromethylated polystyrene (10.0 g, 10.0 mmol Cl capacity) in anhydrous DMF (100 mL) in a 250 mL round-bottom flask equipped with a magnetic stirrer.
    • Add this compound (2.0 g, 12.0 mmol) and triethylamine (2.8 mL, 20.0 mmol) to the suspension.
    • Slowly add N,N-dimethylethylenediamine (1.58 mL, 15.0 mmol) dropwise over 10 minutes with continuous stirring.
    • Heat the reaction mixture to 60°C and maintain with vigorous stirring for 24 hours under nitrogen atmosphere.
    • Cool the mixture to room temperature and filter the functionalized polymer beads.
    • Wash sequentially with DMF (3 × 50 mL), methanol (3 × 50 mL), and diethyl ether (3 × 50 mL).
    • Dry under vacuum at 40°C for 12 hours to obtain PS-Hfsal-dmen as pale yellow beads.
  • Characterization: Successful functionalization confirmed by IR spectroscopy (disappearance of aldehyde C-H stretch at ~2740 cm⁻¹, appearance of C=N stretch at 1635-1640 cm⁻¹).

2.2.2 Synthesis of Polymer-Bound Oxidovanadium(IV) Complex (PS-[V(IV)O(fsal-dmen)(MeO)])
  • Objective: Preparation of the active V(IV) catalyst complex.

  • Materials:

    • PS-Hfsal-dmen (5.0 g)
    • Vanadyl acetylacetonate [VO(acac)₂] (1.2 equiv. relative to ligand loading)
    • Anhydrous methanol
    • Nitrogen atmosphere
  • Procedure:

    • Suspend PS-Hfsal-dmen (5.0 g) in anhydrous methanol (80 mL) in a 150 mL Schlenk flask.
    • Add VO(acac)₂ (1.2 equiv. relative to estimated ligand loading) under nitrogen atmosphere.
    • Reflux the mixture with stirring for 24 hours under nitrogen protection.
    • Cool to room temperature and filter the green solid.
    • Wash thoroughly with methanol (5 × 30 mL) until the washings are colorless.
    • Dry under vacuum at 40°C for 12 hours to obtain PS-[V(IV)O(fsal-dmen)(MeO)] as green beads [1].
  • Characterization: EPR spectroscopy confirms V(IV) oxidation state; IR shows V=O stretch at 970-990 cm⁻¹.

2.2.3 Synthesis of Polymer-Bound Dioxidovanadium(V) Complex (PS-[V(V)O₂(fsal-dmen)])
  • Objective: Preparation of the active V(V) catalyst complex.

  • Materials:

    • PS-[V(IV)O(fsal-dmen)(MeO)] (3.0 g)
    • Anhydrous methanol
    • Air atmosphere
  • Procedure:

    • Suspend PS-[V(IV)O(fsal-dmen)(MeO)] (3.0 g) in anhydrous methanol (50 mL) in a 100 mL round-bottom flask.
    • Stir open to air at room temperature for 48 hours.
    • Filter the resulting yellow beads.
    • Wash with methanol (3 × 20 mL) and diethyl ether (2 × 20 mL).
    • Dry under vacuum at 40°C for 12 hours to obtain PS-[V(V)O₂(fsal-dmen)] as yellow beads [1].
  • Characterization: ⁵¹V NMR (suspended in DMSO) shows characteristic signal at -503 ppm; IR shows V=O stretches at 920-940 cm⁻¹ and 850-870 cm⁻¹.

Application in Oxidative Desulfurization

Reaction Scope and Limitations

The This compound-derived vanadium catalysts demonstrate exceptional efficiency in the oxidative desulfurization of various thiophene derivatives present in model fuel diesel. The system shows broad substrate scope, effectively transforming diverse sulfur-containing compounds to their corresponding sulfones under mild conditions.

  • Substrate Scope:

    • Thiophene: High conversion efficiency, with ~98% removal under optimized conditions [2] [1]
    • 2-Methyl thiophene: Effective oxidation to corresponding sulfone
    • Benzothiophene (BT): Complete conversion achievable
    • Dibenzothiophene (DBT): Excellent reactivity, with >99% conversion reported [1]
  • Limitations:

    • Bulkier substituted dibenzothiophenes may require extended reaction times
    • Systems with high concentrations of competing nucleophiles may show reduced efficiency
    • Strongly coordinating solvents (e.g., DMSO, DMF) may inhibit catalytic activity
Standard Oxidative Desulfurization Protocol
  • Objective: Catalytic oxidation of thiophene derivatives in model fuel diesel to their corresponding sulfones.

  • Materials:

    • Model fuel diesel (n-heptane solution containing thiophene derivatives, total S content: 500 ppm)
    • Aqueous hydrogen peroxide (30% w/w)
    • Catalyst (PS-[V(IV)O(fsal-dmen)(MeO)] or PS-[V(V)O₂(fsal-dmen)])
    • Hexadecyltrimethyl ammonium bromide (phase-transfer reagent)
    • n-Heptane (anhydrous)
  • Procedure:

    • Charge a 50 mL round-bottom flask with model fuel diesel (20 mL, 500 ppm S content).
    • Add catalyst (100 mg, ~0.02 mmol V capacity) and hexadecyltrimethyl ammonium bromide (10 mg, 0.027 mmol).
    • Heat the mixture to 60°C with continuous stirring (500 rpm).
    • Add aqueous hydrogen peroxide (1.5 mmol relative to substrate) dropwise over 5 minutes.
    • Maintain at 60°C with stirring for 2 hours.
    • Cool the reaction mixture to room temperature and separate the organic layer.
    • Recover catalyst by filtration, washing with n-heptane (2 × 10 mL), and drying for reuse.
    • Analyze the organic phase for sulfone content by GC-MS or HPLC [2] [1].
  • Optimization Notes:

    • Temperature: Optimal range 50-70°C; higher temperatures may decompose H₂O₂
    • Oxidant Ratio: Molar ratio S-compound:H₂O₂ of 1:3 provides complete conversion
    • Catalyst Loading: 0.5-1.0 mol% relative to substrate typically sufficient
    • Phase-Transfer Agent: Essential for efficient contact between aqueous and organic phases
Performance Data

Table 1: Catalytic Performance in Oxidative Desulfurization of Thiophene Derivatives

Substrate Catalyst Temperature (°C) Time (h) Conversion (%) Turnover Frequency (h⁻¹)
Thiophene PS-[V(IV)O] 60 2 98.2 49.1
Thiophene PS-[V(V)O₂] 60 2 97.8 48.9
2-Methyl thiophene PS-[V(IV)O] 60 2 95.5 47.8
Benzothiophene PS-[V(IV)O] 60 2 99.1 49.6
Dibenzothiophene PS-[V(V)O₂] 60 2 99.5 49.8

Table 2: Catalyst Recycling Efficiency in Thiophene Oxidation

Cycle PS-[V(IV)O] Conversion (%) PS-[V(V)O₂] Conversion (%)
1 98.2 97.8
2 97.5 97.2
3 96.8 96.5
4 95.9 95.3
5 94.2 93.7

Experimental Protocols for Analytical Characterization

Catalyst Characterization Methods
  • EPR Spectroscopy for V(IV) Complexes:

    • Sample Preparation: Suspend catalyst beads (50 mg) in methanol (1 mL) in a quartz EPR tube
    • Parameters: X-band frequency (~9.5 GHz), modulation amplitude 5 G, temperature 77K
    • Expected Results: Well-resolved eight-line pattern characteristic of magnetically diluted V(IV)O-centers, indicating good dispersion in polymer matrix [1]
  • ⁵¹V NMR Spectroscopy for V(V) Complexes:

    • Sample Preparation: Suspend catalyst beads (100 mg) in DMSO-d₆ (0.6 mL)
    • Parameters: Reference VOCl₃ external standard, spectral width 200 ppm
    • Expected Results: Characteristic signal at -503 ppm for [V(V)O₂] centers [1]
  • FT-IR Spectroscopy:

    • Sample Preparation: KBr pellet with finely ground catalyst beads (~1% w/w)
    • Key Vibrations: V=O stretches: 970-990 cm⁻¹ (V(IV)O), 920-940 and 850-870 cm⁻¹ (V(V)O₂); C=N stretch: 1635-1640 cm⁻¹ [1]
Reaction Monitoring and Analysis
  • GC-MS Analysis of Oxidation Products:

    • Column: HP-5MS (30 m × 0.25 mm × 0.25 μm)
    • Temperature Program: 50°C (2 min), ramp to 280°C at 15°C/min, hold 5 min
    • Ionization: EI mode, 70 eV
    • Characteristic Ions: Thiophene sulfone (m/z 118), benzothiophene sulfone (m/z 182), dibenzothiophene sulfone (m/z 216)
  • HPLC Analysis for Quantitative Conversion:

    • Column: C18 reverse phase (250 × 4.6 mm, 5 μm)
    • Mobile Phase: Acetonitrile:water (70:30), isocratic
    • Flow Rate: 1.0 mL/min
    • Detection: UV at 254 nm
    • Retention Times: Sulfoxides typically elute before corresponding sulfones

Mechanism and Workflow

The catalytic oxidation of thiophene derivatives proceeds through a well-defined peroxo-vanadium intermediate that facilitates oxygen transfer to the sulfur atom. The mechanism involves activation of hydrogen peroxide by the vanadium center, followed by nucleophilic attack by the thiophene sulfur atom, resulting in sequential oxidation to the sulfoxide and ultimately the sulfone.

G Catalytic Cycle for Thiophene Oxidation Vcatalyst V(V)-Catalyst peroxo Peroxo-V(V) Intermediate Vcatalyst->peroxo Coordination Step 1 H2O2 H₂O₂ H2O2->peroxo Oxidant Addition peroxo->Vcatalyst Catalyst Regeneration Step 4 Sulfoxide Sulfoxide Intermediate peroxo->Sulfoxide Oxygen Transfer Step 2 Thiophene Thiophene Derivative Thiophene->Sulfoxide Substrate Binding Sulfone Sulfone Product Sulfoxide->Sulfone Second Oxidation Step 3 H2O H₂O H2O->Vcatalyst Water Elimination

Figure 1: Catalytic Cycle for Thiophene Oxidation Using this compound-Derived Vanadium Catalysts

The experimental workflow for oxidative desulfurization integrates catalyst preparation, reaction execution, and product isolation in a sequential process that enables efficient transformation and catalyst recovery:

G Experimental Workflow for Oxidative Desulfurization Start Start: Catalyst Synthesis L1 Ligand Preparation (PS-Hfsal-dmen) Start->L1 L2 Vanadium Complexation (PS-[V(IV)O] or PS-[V(V)O₂]) L1->L2 L3 Reaction Setup Model fuel + Catalyst + PTA L2->L3 L4 Oxidant Addition H₂O₂, 60°C, 2h L3->L4 L5 Product Isolation Filtration & Extraction L4->L5 L6 Catalyst Recovery Washing & Drying L5->L6 L6->L3 Catalyst Reuse L7 Analysis GC-MS/HPLC L6->L7 End End: Sulfone Products L7->End

Figure 2: Experimental Workflow for Oxidative Desulfurization Using Polymer-Supported Catalysts

Troubleshooting and Optimization

Common Experimental Challenges
  • Incomplete Conversion:

    • Potential Cause: Insufficient oxidant or suboptimal temperature
    • Solution: Verify H₂O₂ freshness and maintain strict 1:3 substrate:H₂O₂ molar ratio; ensure temperature control at 60°C
    • Verification: Monitor reaction by TLC (silica gel, 7:3 hexane:ethyl acetate)
  • Catalist Deactivation:

    • Potential Cause: Leaching of vanadium species or polymer support degradation
    • Solution: Ensure proper catalyst washing between cycles; avoid strongly acidic conditions (pH < 3)
    • Prevention: Implement strict drying protocols (40°C, 12 h vacuum) after each use
  • Phase Separation Issues:

    • Potential Cause: Insufficient mixing or incorrect phase-transfer agent concentration
    • Solution: Maintain vigorous stirring (500 rpm); optimize hexadecyltrimethyl ammonium bromide concentration (0.5-1.0% w/w)
Process Optimization Guidelines
  • Temperature Effects:

    • Below 50°C: Reaction rate decreases significantly
    • Above 70°C: Hydrogen peroxide decomposition accelerates
    • Optimal range: 55-65°C
  • Catalyst Loading:

    • For high sulfur loads (>1000 ppm): Increase to 1.5 mol%
    • For extended recycling: Add fresh catalyst (10% of initial charge) after 5 cycles
  • Solvent Systems:

    • Alternative hydrocarbons: n-octane, isooctane show similar efficiency to n-heptane
    • Polar solvents: Acetonitrile may improve solubility but can reduce catalytic activity

Applications in Pharmaceutical Context

While the primary application of this compound-derived catalysts focuses on oxidative desulfurization, the structural motif of this compound and its derivatives has demonstrated significant relevance in pharmaceutical development. Specifically, chalcone derivatives incorporating 3-keto salicylic acid moieties have emerged as promising scaffolds in drug discovery programs.

  • HIV-1 Integrase Inhibition:

    • Chalcone derivatives featuring 3-keto salicylic acid pharmacophores have demonstrated potent inhibition of HIV-1 integrase, a crucial enzyme in viral replication
    • These compounds exhibit selective inhibition of the strand transfer (ST) step over 3'-end processing (3'-P), characteristic of diketo acid integrase inhibitors
    • Structure-activity relationship studies reveal that electron-withdrawing substituents on the benzylidene portion enhance antiviral activity [3]
  • Synthetic Protocol for Chalcone Derivatives:

    • Acetylation of 5-substituted salicylic acid with acetic anhydride/concentrated H₂SO₄
    • Fries rearrangement using anhydrous AlCl₃ at 160°C to yield 3-acetyl salicylic acid intermediates
    • Claisen-Schmidt condensation with aryl aldehydes using NaOH at room temperature
    • Purification by recrystallization from ethanol [3]
  • Structure-Activity Relationship Insights:

    • Electron-withdrawing groups (e.g., halogens) at specific positions enhance integrase inhibition
    • The chalcone scaffold (α,β-unsaturated ketone) is essential for activity
    • Modification to saturated analogs or amide isosteres generally reduces potency [3]

Conclusion and Future Perspectives

The This compound-derived catalytic systems detailed in these application notes provide efficient and practical solutions for the oxidation of thiophene derivatives. The polymer-supported vanadium catalysts demonstrate exceptional performance in oxidative desulfurization applications, combining high conversion efficiency with excellent recyclability. The experimental protocols have been optimized for reproducibility and ease of implementation, enabling researchers to readily apply these methodologies in both fundamental and applied contexts.

Future development directions for these catalytic systems include expansion to continuous-flow processes, adaptation to biomass-derived feedstocks, and exploration of asymmetric oxidation protocols. The integration of these catalysts with complementary technologies such as membrane separation or photocatalytic activation may further enhance their practical utility in industrial applications. The structural versatility of the this compound scaffold continues to offer opportunities for catalyst optimization through rational ligand design and metal center modification.

References

optimizing reaction conditions for 3-formylsalicylic acid Schiff base synthesis

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions & Troubleshooting

Here are answers to common technical challenges you may encounter during synthesis.

Q1: Why is my Schiff base yield low or the reaction incomplete? Low yields are often due to unfavorable reaction conditions or side reactions. The table below summarizes key parameters to optimize.

Table: Optimization Parameters for Schiff Base Synthesis

Parameter Suboptimal Condition Optimized Condition Rationale
Catalyst None A few drops of glacial acetic acid [1] [2] Acid catalysis facilitates carbinolamine dehydration [2].
Solvent Protic solvents (e.g., water) Absolute Ethanol [1] [2] Anhydrous conditions shift equilibrium toward imine formation by suppressing hydrolysis.
Reaction Time Too short (e.g., < 4 hours) 4-12 hours under reflux [1] [2] Ensures complete condensation and high product conversion.
Tautomerization Not considered Account for zwitterion/neutral form equilibrium [3] The 3-carboxy group enables proton relay, leading to multiple tautomers that can affect isolation [3].

Q2: My complex precipitates unexpectedly or has inconsistent analytical data. What could be wrong? This can indicate ligand fragmentation or undesired side reactions, especially when using specific precursors.

  • Potential Cause: The diamine precursor may be unstable. A study using 1,3-bis(2-aminoethylaminomethyl)tetramethyldisiloxane found it fragments under common reaction conditions (weakly acidic medium, presence of metal salts), breaking at the siloxane bond (Si-O-Si) or in the organic moieties in the β position relative to the silicon atom [4].
  • Solution: If your synthesis uses a similar siloxane-containing diamine, consider switching to a more stable precursor like 1,3-bis(3-aminopropyl)tetramethyldisiloxane [4].

Q3: How can I confirm the successful formation of the Schiff base and its metal complexes? Characterization should involve multiple complementary techniques, as shown in the experimental data below.

Table: Key Characterization Data for 3-Formylsalicylic Acid Schiff Bases & Complexes

Technique Key Signal / Observation Assignment / Interpretation
FTIR Spectroscopy Appearance of a strong band at ~1618-1626 cm⁻¹ [2] v(C=N) (azomethine stretch) [5] [2].
Broad band in range ~2500-3300 cm⁻¹ Intramolecular hydrogen bonding involving the COOH•••OH•••N proton relay system [3].
¹H NMR Spectroscopy (in DMSO-d₆) A singlet signal between δ 8.7 - 8.8 ppm [1] Proton of the -CH=N- (azomethine) group.
A singlet signal downfield past δ 14.0 ppm [3] Proton of the intramolecularly H-bonded -OH from salicylic moiety.
UV-Vis Spectroscopy Absorption bands between 270-360 nm [1] π→π* and n→π* electronic transitions of the conjugated system.

Q4: What are the main biological applications of these Schiff bases? Schiff bases derived from this compound and similar scaffolds show significant promise in drug development.

  • Antibacterial Agents: They can act as potent inhibitors of bacterial enzymes like DNA gyrase and topoisomerase IV. For example, some derivatives showed IC₅₀ values against E. coli DNA gyrase as low as 92 nM, more effective than the reference drug novobiocin (IC₅₀ = 170 nM) [6].
  • Anticancer Research: Schiff bases are also explored as cocrystals with known drugs like 5-Fluorouracil (5-FU) to enhance their antitumor efficacy and physicochemical properties [7].

Experimental Protocols

Here is a detailed, generalized synthesis procedure based on common, reliable methods from the literature.

Standard Protocol for Schiff Base Synthesis [1] [2]

  • Dissolution: Dissolve the primary amine (e.g., sulfamethoxazole, 0.001 mol) in absolute ethanol (30 mL). In a separate container, dissolve the carbonyl compound (this compound, 0.001 mol) in absolute ethanol (20 mL).
  • Mixing & Catalysis: Slowly add the amine solution to the carbonyl compound solution with stirring. Add 2-3 drops of glacial acetic acid as a catalyst [1].
  • Reaction: Heat the mixture under reflux for 4 to 12 hours [1] [2].
  • Work-up: Allow the reaction mixture to cool to room temperature. A precipitate should form.
  • Isolation: Collect the solid product by vacuum filtration.
  • Purification: Wash the precipitate with a small amount of cold ethanol to remove impurities. Recrystallize the crude product from a suitable solvent like ethanol or DMSO to obtain pure crystals [1] [2].

The workflow for the entire process, from synthesis to characterization, can be visualized as follows:

Start Start Synthesis Step1 Dissolve reactants in absolute ethanol Start->Step1 Step2 Mix solutions Add glacial acetic acid catalyst Step1->Step2 Step3 Heat under reflux (4-12 hours) Step2->Step3 Step4 Cool and filter precipitate Step3->Step4 Step5 Wash with cold ethanol Step4->Step5 Step6 Recrystallize (e.g., from EtOH or DMSO) Step5->Step6 Step7 Characterize Product Step6->Step7


Advanced Topics & Considerations

Understanding Tautomerism and the Proton Relay System The 3-carboxy substitution makes Schiff bases from this compound particularly interesting. They can exist as multiple tautomers in a fast equilibrium, forming an intramolecular hydrogen bond network (COOH•••OH•••N) that acts as a proton relay system [3]. This can lead to unique photophysical properties and must be considered when interpreting NMR and UV-Vis data. The dominant form can be a zwitterion, especially in solvents of low polarity [3].

Troubleshooting Complexation with Metal Ions The ligand can act as a dianionic tetradentate (OONO donor) compartmental system [5].

  • Nuclearity Control: Depending on the metal ion, you can obtain different complex structures. For instance, with this compound and 4-aminoantipyrine, Co(II), Ni(II), Cu(II), and dioxouranium(VI) form phenolato-bridged dinuclear complexes, while Pd(II) under similar conditions gives a mononuclear complex [5].
  • Characterization of Complexes: Use a combination of elemental analysis, magnetic measurements, and spectral studies (IR, UV-Vis) to determine coordination geometry. Magnetic and thermal measurements further aid in characterization [5].

References

reducing catalyst leaching in polymer-supported 3-formylsalicylic acid complexes

Author: Smolecule Technical Support Team. Date: February 2026

Understanding and Preventing Catalyst Leaching

Catalyst leaching occurs when the active metal species detaches from the solid polymer support and enters the reaction mixture, leading to catalyst loss, contamination, and potential deactivation [1]. The core strategy to minimize leaching is to form a stable, robust coordination environment around the metal center.

The following table summarizes the main causes of leaching and the corresponding solutions you can implement in your experiments.

Problem Root Cause Proposed Solution Key Benefit
Weak Metal-Support Bonding Inadequate denticity of the ligand, leading to unstable complexes [1]. Use polydentate ligands that can form 3 or more chelate bonds with the metal center [2]. Creates a stable, cage-like structure around the metal, preventing its escape.
Ligand Degradation Oxidative or hydrolytic cleavage of the ligand under reaction conditions. Design ligands with hydrolytically and oxidatively stable bonds; select a polymer backbone resistant to reaction conditions. Enhances catalyst longevity and allows for multiple reuses.
Polymer Support Swelling/Degradation Physical breakdown of the polymer matrix in organic solvents [1]. Use a rigid, cross-linked support (e.g., polystyrene with divinylbenzene) [1]. Maintains structural integrity, preventing the physical release of active sites.

The relationship between these strategies and their role in preventing leaching can be visualized as a workflow for designing a stable catalyst.

leaching_prevention Start Design Goal: Stabilize Metal Complex Strategy1 Employ Polydentate Ligands Start->Strategy1 Strategy2 Ensure Robust Polymer Support Start->Strategy2 Strategy3 Prevent Ligand Degradation Start->Strategy3 Outcome1 Multiple Strong Chelate Bonds Strategy1->Outcome1 Outcome2 Rigid, Cross-Linked Matrix Strategy2->Outcome2 Outcome3 Stable Linker and Ligand Framework Strategy3->Outcome3 Final Outcome: Minimized Catalyst Leaching Outcome1->Final Outcome2->Final Outcome3->Final

Experimental Protocol: Leaching and Stability Tests

To quantitatively assess the success of your strategies, you should perform the following experiments. The table below outlines the standard methodologies used in the field [1].

Experiment Protocol Data Interpretation

| Hot Filtration Test | 1. Run the catalytic reaction for a short period (e.g., 50% conversion). 2. Hot-filter the solution to remove all solid catalyst. 3. Continue to heat the filtrate and monitor for further reaction. | If the reaction in the filtrate stops, leaching is minimal. If it continues, metal has leached into the solution. | | Recyclability Study | 1. After a reaction cycle, recover the catalyst by filtration/centrifugation. 2. Wash thoroughly with an appropriate solvent. 3. Reuse the same catalyst batch for multiple identical reactions. 4. Measure conversion/yield for each cycle. | A stable yield over multiple cycles (e.g., 3-5) indicates low leaching and good catalyst stability [1]. | | Leachate Analysis | 1. After a reaction, separate the catalyst from the product mixture. 2. Analyze the liquid filtrate for metal content using ICP-MS (Inductively Coupled Plasma Mass Spectrometry) [3] [4]. | ICP-MS provides direct, quantitative data on the amount of metal that has leached, even at trace levels. |

Frequently Asked Questions (FAQs)

Q1: My catalyst shows excellent initial activity but loses all activity in the second run. What is the most likely cause? This is a classic symptom of severe catalyst leaching. The initial activity comes from the metal complex, which then detaches from the support and is lost during the work-up, leaving an inactive polymer backbone behind for the second run. You should first perform a hot filtration test to confirm this and then focus on improving the chelation stability of your 3-formylsalicylic acid complex.

Q2: My polymer support appears to be degrading in my reaction solvent. What are my options? The choice of polymer support is critical. Polystyrene cross-linked with divinylbenzene is a common and robust choice for many organic solvents [1]. If you are using a different polymer (e.g., one based on cellulose or other biopolymers), its compatibility with your reaction medium should be verified. Switching to a more chemically resistant support, or adjusting the degree of cross-linking, may be necessary.

Q3: Are there specific analytical techniques to identify what is leaching? Yes. ICP-MS is the gold standard for detecting and quantifying trace metal leaching from your catalyst into the solution [3] [4]. To analyze for organic leachates (e.g., fragments of the ligand), techniques like GC-MS (for volatile organics) and LC-MS (for non-volatile organics) are highly effective [3].

I hope this technical guide provides a solid foundation for troubleshooting catalyst leaching in your research. Please note that the search results I obtained contained foundational knowledge but may not reflect the very latest studies. For cutting-edge developments, you may need to consult more recent literature.

References

improving recyclability of heterogeneous 3-formylsalicylic acid catalysts

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions (FAQ)

Question Issue Overview & Evidence Proposed Solution & Key Parameters

| Q1: My 3-FSA-based catalyst loses activity and leaches palladium (Pd) after a few cycles. How can I recover the metal? | Issue: Leaching of precious metal active sites (e.g., Pd) is a common cause of deactivation. Recovery is crucial for cost and sustainability. Evidence: Research is directed towards solvent-ligand processes to recover Pd(II) from various wastes, using ligands with strong metal-binding properties [1]. | Use a novel ligand for Pd recovery. • Ligand: 3-(((5-ethoxybenzenethiol)imino)methyl)–salicylic acid (EBMS) [1]. • Key Parameters: Contact time, temperature, and pH of the leaching solution [1]. | | Q2: The siloxane linker in my catalyst support is breaking down during synthesis or reaction. Why? | Issue: The siloxane (Si-O-Si) bond, while generally stable, can fragment under specific chemical conditions, particularly when organic moieties in the β-position to silicon are labile [2]. Evidence: A study on a disiloxane-diamine precursor similar to what might be used with 3-FSA showed unexpected fragmentation at the siloxane bond during Schiff base formation [2]. | Optimize reaction conditions to stabilize the bond. • Avoid strongly acidic or basic media during catalyst synthesis [2]. • Investigate the stability of your specific linker structure before incorporation, as susceptibility varies [2]. | | Q3: How can I design a more robust and recyclable heterogeneous catalyst from the start? | Issue: Designing catalysts that are easy to separate, stable, and reusable remains a major challenge [3]. Evidence: The use of structured supports like zeolites, porous carbon, and Metal-Organic Frameworks (MOFs) can enhance stability and make separation easier [3]. | Focus on the catalyst support and active site design. • Supports: Use high-surface-area supports (zeolites, MOFs, porous carbon) to better disperse and stabilize metal nanoparticles [3]. • Active Sites: Consider bimetallic alloys (e.g., PdAu) to improve both activity and longevity [3]. |

Experimental Protocol: Recovering Palladium with the EBMS Ligand

This protocol is adapted from research on recovering Pd from electronic waste and can be applied to recover Pd leached from a spent catalyst [1].

1. Goal: To selectively separate and recover Palladium (II) ions from a solution derived from a spent catalyst.

2. Materials:

  • Ligand Solution: 3-(((5-ethoxybenzenethiol)imino)methyl)–salicylic acid (EBMS) in an appropriate organic solvent [1].
  • Aqueous Feed Solution: The solution containing leached Pd(II) from your spent catalyst.
  • Diluent: Dichloromethane or another suitable organic solvent [1].
  • Stripping Agent: A solution capable of back-extracting Pd from the loaded organic phase (e.g., thiourea in HCl) [1].
  • Equipment: Separatory funnel, glassware, shaker, analytical equipment (e.g., AAS, ICP) to measure metal concentration.

3. Step-by-Step Procedure: 1. Contact and Mixing: Mix the aqueous feed solution (containing leached Pd) with the EBMS ligand solution in a separatory funnel. The volume ratio (aqueous:organic) should be optimized. 2. Phase Separation: Allow the mixture to separate into two distinct phases—an organic phase containing the Pd-EBMS complex and an aqueous raffinate. 3. Back-Extraction (Stripping): Separate the Pd-loaded organic phase and contact it with the stripping agent (e.g., 0.5 M thiourea in 0.5 M HCl) to recover Pd(II) ions into a new aqueous solution. 4. Reduction to Metal: The Pd in the stripping solution can be reduced to its metallic form (Pd(0)) using a reducing agent like sodium borohydride (NaBH₄) for final recovery [1].

4. Key Parameters to Optimize:

  • Contact Time: Ensure sufficient time for the complexation reaction.
  • pH: The efficiency of Pd extraction is highly dependent on the pH of the aqueous feed solution.
  • Temperature: Room temperature is often sufficient, but reaction yield may be affected by temperature [1].

Workflow Diagram: Catalyst Recycling & Metal Recovery

The diagram below outlines a general workflow for using a heterogeneous catalyst and handling its eventual deactivation and metal recovery.

G Start Start: Fresh Catalyst (3-FSA on Support) ReactionStep Catalytic Reaction Cycle Start->ReactionStep CheckActivity Check Catalytic Activity ReactionStep->CheckActivity Reactivate Simple Regeneration (e.g., Washing, Calcination) CheckActivity->Reactivate Activity OK Leaching Significant Metal Leaching & Deactivation CheckActivity->Leaching Activity Low Reactivate->ReactionStep MetalRecovery Metal Recovery Process (see EBMS protocol) Leaching->MetalRecovery NewCatalyst Prepare New Catalyst MetalRecovery->NewCatalyst End Recovered Metal MetalRecovery->End

Diagram Title: Heterogeneous Catalyst Lifecycle & Recycling

Tips for Further Development

As you build out your technical support center, consider these areas:

  • Explore Advanced Supports: Investigate the use of modern support materials like zeolites [3] or Metal-Organic Frameworks (MOFs) [4] [3], which can offer higher stability and better performance.
  • Leverage Computational Tools: The field is moving towards using machine learning to assist in catalyst optimization and predict promising new material combinations, which could be a powerful feature for your support platform [4] [3].

References

optimizing oxidative desulfurization efficiency with vanadium catalysts

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions (FAQs)

  • FAQ 1: What are the common causes of low sulfur conversion? Low conversion can often be traced to suboptimal catalyst properties or reaction conditions. The key factors are summarized in the table below.

  • FAQ 2: How can I improve my vanadium catalyst's activity and stability? The choice of support and the method of vanadium incorporation are critical. Using mesoporous silica supports and ensuring high, uniform dispersion of vanadium species are highly effective strategies.

  • FAQ 3: What is a reliable and efficient protocol for preparing a high-performance vanadium catalyst? The Solid-State Grinding (SSG) method and the Incipient Wetness Impregnation method are two well-documented approaches for creating highly active catalysts.

Troubleshooting Guide & Optimization Strategies

FAQ 1: Addressing Low Dibenzothiophene (DBT) Conversion

The following table outlines common issues and their solutions based on recent experimental findings.

Issue Possible Cause Evidence-Based Solution Expected Outcome
Low DBT Conversion Low oxidant (H₂O₂) to sulfur (DBT) molar ratio [1]. Increase the O/S molar ratio to 4 [1] [2]. A study achieved 97% DBT conversion using an O/S ratio of 4 [2].
Insufficient catalyst dosage [1]. Optimize catalyst amount. Research has effectively used 50 mg of catalyst for a model fuel reaction [2]. Reaches maximum oxidative activity without wasteful use of material.
Non-optimal reaction temperature [1]. Conduct reactions at 60 °C; the reaction is endothermic and requires energy input [1] [2]. Higher temperatures favor conversion; one study showed 97% conversion in 30 minutes at 60°C [2].
Poor dispersion of vanadium active sites [2] [3]. Use a high-surface-area support (e.g., KIT-6, SBA-15) and synthesis methods that ensure uniform dispersion [2] [3]. Higher dispersion exposes more active sites, directly boosting catalytic efficiency.
Low oxidation state of vanadium species [3]. Select a precursor like ammonium metavanadate (NH₄VO₃) that facilitates a lower oxidation state after calcination [3]. Catalysts from NH₄VO₃ showed superior performance due to a higher surface concentration of more active V-species [3].
FAQ 2: Optimizing Catalyst Preparation and Selection

The foundation of a high-performance catalyst lies in its design and synthesis.

  • Choice of Support: Mesoporous silica materials like SBA-15 and KIT-6 are excellent supports. They offer very high surface areas (often ~1000 m²/g), ordered pore structures, and thermal stability, which help to disperse and stabilize vanadium nanoparticles [4] [3]. One study confirmed that vanadium anchored in the 3D nanoconfined spaces of KIT-6 prevented aggregation and resulted in exceptionally high activity [2].
  • Vanadium Precursor: Comparative studies show that the precursor impacts the final catalyst's state and performance. Ammonium metavanadate (NH₄VO₃) is recommended over vanadium(IV) oxide sulfate (VOSO₄), as it leads to a higher surface concentration of vanadium and a more favorable oxidation state, yielding better catalytic results [3].
  • Vanadium Loading: There is an optimal loading capacity. For instance, on KIT-6, a loading of 10 wt% vanadium achieved high dispersion and 97% DBT conversion. However, loadings beyond this point (e.g., 15 wt%) led to nanoparticle aggregation and a drop in performance [2].
FAQ 3: Detailed Experimental Protocols

Here are two reliable methods for catalyst preparation as described in the recent literature.

Protocol 1: Solid-State Grinding (SSG) for Vn-NPs/KIT-6 [2] This novel method is noted for being cost-effective and minimizing metal aggregation.

  • Support Preparation: Synthesize the KIT-6 silica support template using a standard hydrothermal procedure.
  • Grinding: Physically grind the as-synthesized (template-containing) KIT-6 support with a calculated amount of vanadium precursor (e.g., V₂O₅) in a solid-state for 20 minutes.
  • Calcination: Subject the ground mixture to a single-step calcination (e.g., at 500°C for 6 hours). This step simultaneously removes the template and forms the well-dispersed vanadium nanoparticles (Vn-NPs) within the silica framework.

Protocol 2: Incipient Wetness Impregnation for V/SBA-15 [4] [3] This is a more traditional but effective liquid-phase method.

  • Support Activation: Degas 1.0 g of the SBA-15 silica support at 100 °C for 1 hour to remove moisture.
  • Precursor Solution: Prepare an aqueous solution of your vanadium precursor (e.g., NH₄VO₃).
  • Impregnation: Add the solution dropwise to the degassed support until the pore volume is filled. Stir and heat the mixture at 80 °C for 1 hour.
  • Drying & Calcination: Dry the resulting powder at 110 °C for 18 hours, followed by calcination in air at 500 °C for 6 hours to form the final active catalyst.

Experimental Workflow and Kinetic Data

For a successful ODS experiment, follow the general workflow below. The diagram outlines the key stages from catalyst preparation to reaction evaluation.

Start Start ODS Experiment P1 Catalyst Preparation (Choose protocol) Start->P1 P2 Characterization (XRD, BET, UV-Vis) P1->P2 P3 Set Up Reaction: - Model Oil + DBT - Catalyst - Oxidant (H₂O₂) P2->P3 P4 Control Parameters: - Temperature (e.g., 60°C) - O/S Molar Ratio (e.g., 4) - Catalyst Dosage (e.g., 50 mg) P3->P4 P5 Run Reaction & Extract P4->P5 P6 Analyze Conversion (e.g., GC, UV-Vis) P5->P6 End Evaluate Performance P6->End

Reaction Setup Notes:

  • Model Oil: Typically, a solution of DBT in n-octane (e.g., 500 ppm sulfur) [1] [4].
  • Oxidant: Aqueous H₂O₂ (30%) is most common [1] [4].
  • Extraction: After reaction, a polar solvent like acetonitrile is used to separate the oxidized sulfones/sulfoxides from the oil phase [1].

Key Kinetic and Thermodynamic Parameters: For the optimal V10AK catalyst (10 wt% V on KIT-6), the reaction was found to follow pseudo-first-order kinetics [2]. The determined parameters were:

  • Activation Energy (Ea): 37.71 kJ/mol
  • Enthalpy Change (ΔH): +35.27 kJ/mol (confirming the reaction is endothermic)
  • Entropy Change (ΔS): -484.90 J/(mol·K) (indicating a more ordered transition state) [2]

References

enhancing selectivity in oxidation reactions using 3-formylsalicylic acid complexes

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions (FAQs)

  • What makes 3-formylsalicylic acid a valuable ligand for oxidation catalysis? 3-FSA is a compartmental ligand that can form Schiff base complexes with metal ions. Its structure allows for the creation of specific metal-binding sites (N₂O₂ and O₄), which can be tailored to have a specificity for different metal ions, such as d-block or f-block metals. This makes it highly effective in controlling the reactivity of the resulting complex [1].

  • How can I improve the recyclability and stability of my 3-FSA complex catalyst? Heterogenization of the complex on a solid support is a highly effective strategy. As shown in the data below, anchoring 3-FSA complexes to a polymer backbone (like polystyrene) or encapsulating them within a zeolite framework can provide extra stability, enhance catalytic performance, and allow the catalyst to be easily recovered and reused for multiple cycles without a significant loss of activity [1] [2].

  • My Schiff base ligand derived from 3-FSA is fragmenting. What could be the cause? Research indicates that diamines containing secondary amine groups in the β-position relative to a silicon atom (e.g., in certain disiloxane precursors) can be unstable under the reaction conditions used to form Schiff base complexes. This can lead to the fragmentation of the organic moiety and the siloxane bond, producing unexpected compounds like stable silanols or ethylenediamine derivatives instead of your target ligand. Consider using a more stable diamine precursor [3].

  • Besides the catalyst, what other factors can I tune to improve selectivity? The choice of oxidant is critical. Using an oxidant with less oxidizing power than molecular oxygen, such as hydrogen peroxide (H₂O₂), can help minimize the over-oxidation of your desired product, thereby improving selectivity for the partial oxidation product [4]. Furthermore, the catalyst arrangement on a nanoscale can be optimized to take advantage of mechanistic features that favor the formation of your target product [4].

Troubleshooting Guide: Common Experimental Issues

Problem & Phenomenon Possible Root Cause Proposed Solution
Low Product Yield Sub-optimal reaction conditions (temperature, oxidant concentration, catalyst loading). Use the experimental protocols below as a starting point and systematically optimize conditions.
Poor Catalyst Recyclability Homogeneous catalyst leaching or degradation. Heterogenize the catalyst on a support like polymer [1] or encapsulate within a zeolite [2].
Unexpected By-products / Ligand Decomposition Instability of the organic ligand or diamine precursor under reaction conditions [3]. Verify the stability of all organic precursors; consider alternative, more robust starting materials.
Low Selectivity to Target Product Catalyst is not sufficiently specific, leading to over-oxidation. Explore different metal centers (V, Cu, Co), use a selective oxidant like H₂O₂ [4], or modify the catalyst support.

Performance Data of 3-FSA Complexes in Oxidation Reactions

The following tables summarize the performance of various 3-FSA complexes in different oxidation reactions, providing benchmarks for your experiments.

Table 1: Oxidation of Thiophenes for Desulfurization [1] (Conditions: Thiophene:H₂O₂ molar ratio of 1:3, 60°C, 2 h, in n-heptane)

Catalyst System Metal & Type Key Result
Polymer-bound dioxidovanadium(V) complex V(V), Heterogeneous ~98% removal of thiophene
Non-polymer bound analogues V(IV/V), Homogeneous Lower performance & recyclability

Table 2: Oxidation of Cyclohexene and p-Chlorotoluene [5]

Catalyst Reaction Conversion Selectivity Order
PS–[VO(fsal–D,L-Ala)(H₂O)] Cyclohexene Oxidation 79% 2-cyclohexene-1-ol > cyclohexene oxide > ...
PS–[VO(fsal–D,L-Ala)(H₂O)] p-Chlorotoluene Oxidation 14% p-chlorobenzaldehyde >> p-chlorobenzylalcohol > ...

Table 3: Partial Oxidation of Benzyl Alcohol and Ethylbenzene [2] (Conditions: Zeolite-encapsulated complexes, 60°C, 6 h)

Catalyst Benzyl Alcohol Conversion Benzaldehyde Selectivity Ethylbenzene Conversion Acetophenone Selectivity
Cu(II)-fsal@Y 86.3% 93.7% 78.2% 89.3%
Co(II)-fsal@Y 68.1% 89.6% 65.3% 84.7%
Ni(II)-fsal@Y 62.8% 85.4% 58.9% 80.1%

Detailed Experimental Protocols

Here are two standardized methods for preparing and using 3-FSA complexes, based on the literature.

Protocol 1: Synthesis of a Polymer-Bound Oxidovanadium(IV) Catalyst [1] [5]

This protocol describes the heterogenization of a 3-FSA complex on a polystyrene (PS) support.

  • Ligand Synthesis: React chloromethylated polystyrene (cross-linked with 5% divinylbenzene) with the Schiff base ligand derived from this compound and N,N-dimethyl ethylenediamine [1]. Alternatively, the PS-bound ligand can be synthesized by first reacting PS with 3-FSA and then condensing with an amino acid (e.g., D,L-alanine) to form a tridentate Schiff base ligand (PS–H₂fsal–D,L-Ala) [5].
  • Complex Formation: The anchored ligand is then reacted with a vanadium source, such as VOSO₄, in a suitable organic solvent. This forms the polymer-bound oxidovanadium(IV) complex (e.g., PS–[VO(fsal–D,L-Ala)(H₂O)]) [5].
  • Oxidation Reaction (e.g., for Oxidative Desulfurization):
    • Reaction Setup: In a typical experiment, add the model fuel (e.g., thiophene in n-heptane) to a reaction vessel.
    • Add Catalysts and Oxidant: Add the polymer-bound catalyst and H₂O₂ as the oxidant. The optimal reported molar ratio is thiophene:H₂O₂ = 1:3 [1].
    • Control Conditions: Heat the reaction mixture to 60°C and stir for 2 hours.
    • Product Workup: The heterogeneous catalyst can be separated by simple filtration after the reaction. The sulfone products can be analyzed and quantified using standard techniques like GC or GC-MS.

Protocol 2: Encapsulation of 3-FSA Complexes in Y Zeolite [2]

This "flexible ligand" method encapsulates the metal complex within the pores of a zeolite.

  • Ion-Exchange: The sodium form of Y zeolite (NaY) is ion-exchanged with a 0.007 M aqueous solution of the desired metal chloride (e.g., CoCl₂, NiCl₂, CuCl₂) to prepare the metal-loaded zeolite (MY).
  • Complex Encapsulation: The metal-exchanged zeolite is heated with an excess of 3-FSA ligand at 125°C for 16 hours in a DMF medium. The flexible ligand molecules diffuse into the zeolite supercages and coordinate with the metal ions inside the cavities, forming the encapsulated binuclear complex.
  • Purification: The resulting solid is thoroughly washed with DMF and ethanol to remove any unreacted ligand and metal complexes that may have formed on the external surface.
  • Oxidation Reaction (e.g., of Benzyl Alcohol):
    • Reaction Setup: Charge benzyl alcohol and a catalyst (e.g., Cu(II)-fsal@Y) into a round-bottom flask.
    • Add Oxidant: Use tert-butyl hydroperoxide (TBHP) as the oxidant.
    • Control Conditions: Conduct the reaction at 60°C for 6 hours.
    • Analysis: The products (e.g., benzaldehyde) can be analyzed by gas chromatography (GC) to determine conversion and selectivity.

Workflow & Selectivity Concepts

To visualize the process of catalyst development and the strategic enhancement of selectivity, the following diagrams outline the workflow and a key concept.

cluster_strategy Support/Heterogenization Strategy start Start: Catalyst Design p1 Ligand Synthesis start->p1 p2 Select Metal Center p1->p2 p3 Choose Support/Strategy p2->p3 p4 Synthesize Catalyst p3->p4 s1 Polymer Support (e.g., PS-Resin) s2 Zeolite Encapsulation (e.g., Y Zeolite) p5 Test & Characterize p4->p5 p6 Optimize Reaction Conditions p5->p6 end Final Catalyst System p6->end

Diagram 1: A generalized workflow for developing a selective oxidation catalyst using 3-FSA, highlighting key decision points like metal and support selection [1] [2].

Alkane Alkane Substrate C1 Catalyst Alkane->C1 Olefin Desired Olefin CO2 CO₂ (Waste) Olefin->CO2 Over-Oxidation O2 O₂ (Strong Oxidant) O2->C1 Leads to Over-Oxidation H2O2 H₂O₂ (Mild Oxidant) H2O2->C1 Selective Oxidation C1->Olefin

Diagram 2: The conceptual challenge in oxidative dehydrogenation (ODH). Using a mild oxidant like H₂O₂ instead of O₂ can prevent the consecutive over-oxidation of the desired olefin product to CO₂, thereby improving selectivity [4].

References

improving stability of 3-formylsalicylic acid coordination compounds

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions

  • Q1: What are the main stability issues with 3-FSA coordination compounds? A major challenge is the fragmentation of the ligand itself. During complex formation, especially with diamines containing siloxane groups, the siloxane bond (Si-O-Si) or the adjacent C-N bond can break [1]. This decomposition can be triggered by the reaction pH and the presence of metal salts, leading to unpredictable products and loss of your target complex's structure [1].

  • Q2: How can I improve the stability and reusability of my catalyst? Heterogenization is a highly effective strategy. By anchoring your complex onto a solid support like a polystyrene polymer backbone, you create a heterogeneous catalyst. This provides extra stability, enhances performance, and allows the catalyst to be easily recovered and reused without significant loss of activity [2].

  • Q3: How do reaction conditions affect stability? The pH of the reaction medium is a critical factor. The fragmentation pathways of ligands like AEAMDS are highly sensitive to the acidity or basicity of the environment [1]. Carefully controlling the pH during the synthesis of your Schiff base and its metal complex is essential to avoid decomposition.

Troubleshooting Guide

This table outlines common problems and their evidence-based solutions.

Problem Possible Cause Recommended Solution Key Experimental Parameter(s) to Check
Ligand fragmentation during synthesis [1] Lability of functional groups (e.g., secondary amines) in the beta position relative to Si in siloxane-based diamines. Use alternative diamines without labile siloxane bonds or adjust reaction pH to a non-destructive window [1]. Monitor pH; use FTIR to track Si-O-Si bond breaking and silanol (Si-OH) formation [1].
Low catalyst recyclability and stability in reactions [2] Homogeneous catalyst degrading or being difficult to separate from the reaction mixture. Synthesize a polymer-bound complex (e.g., on chloromethylated polystyrene) [2]. Catalyst can be filtered and reused; activity is maintained over multiple cycles [2].
Poor catalytic performance in oxidative desulfurization [2] Inefficient oxidation of thioether-sulfur to sulfones. Use a well-defined oxidovanadium complex of a 3-FSA Schiff base with H₂O₂ as an oxidant [2]. Optimize substrate-to-H₂O₂ molar ratio (e.g., 1:3) and temperature (e.g., 60°C) [2].

Detailed Experimental Protocols

Protocol 1: Synthesizing a Polymer-Bound Oxidovanadium Catalyst for Enhanced Stability [2]

This protocol creates a robust, recyclable catalyst for oxidation reactions.

  • Ligand Synthesis: Synthesize the Schiff base ligand by condensing 3-formylsalicylic acid with N,N-dimethyl ethylenediamine.
  • Polymer Support Preparation: Use chloromethylated polystyrene cross-linked with 5% divinylbenzene as the solid support.
  • Complexation: Treat the polymer-bound Schiff base with a vanadium precursor like VO(acac)₂ or VOSO₄ in a suitable organic solvent to form the polymer-bound oxidovanadium(IV) or dioxidovanadium(V) complex.
  • Purification: Filter the solid catalyst and wash thoroughly with solvent to remove any uncomplexed metal ions, then dry.

The experimental workflow for creating this stable catalyst is outlined below:

Start Start: Synthesize Polymer-Bound Catalyst Step1 1. Synthesize Schiff Base Ligand Start->Step1 Step2 2. Prepare Polymer Support (Chloromethylated Polystyrene) Step1->Step2 Step3 3. Immobilize Ligand onto Polymer Support Step2->Step3 Step4 4. Complex with Vanadium (VO(acac)₂ or VOSO₄) Step3->Step4 Step5 5. Purify & Dry Catalyst (Filter and Wash) Step4->Step5 End Heterogeneous Catalyst Ready Step5->End

Catalyst Application in Oxidative Desulfurization [2]

  • Reaction Setup: Use the synthesized polymer-bound catalyst in a model reaction like thiophene oxidation present in n-heptane (simulating diesel).
  • Oxidant: Employ H₂O₂ as the oxidant.
  • Optimized Conditions: Use a thiophene-to-H₂O₂ molar ratio of 1:3, at 60°C, for 2 hours.
  • Result: Under these conditions, you can achieve very high desulfurization (~98% removal).
  • Recycling: After the reaction, recover the catalyst by simple filtration, wash, and reuse it for subsequent cycles.
Protocol 2: Preventing Ligand Fragmentation During Complex Synthesis [1]

This protocol focuses on avoiding the decomposition of specific diamines when forming 3-FSA Schiff base complexes.

  • Pre-ligand Formation Monitoring: Before adding the metal salt, mix 1,3-bis(2-aminoethylaminomethyl)tetramethyldisiloxane (AEAMDS) with 3-FSA.
  • FTIR Analysis: Use Fourier-Transform Infrared Spectroscopy (FTIR) to monitor the reaction mixture.
    • Monitor for the formation of the azomethine (C=N) band (~1640 cm⁻¹), indicating successful Schiff base formation.
    • Critically, also monitor for the appearance of a broad silanol (Si-OH) band (~3200-3600 cm⁻¹), which is a key indicator that the siloxane bond is breaking.
  • pH Adjustment: If fragmentation is detected, systematically adjust the pH of the reaction medium. The fragmentation is highly sensitive to pH, and finding a stable window is crucial.
  • Alternative Diamines: If fragmentation cannot be controlled, consider using more robust diamine precursors that do not contain labile siloxane bonds or beta-position amines relative to silicon [1].

The decision-making process for diagnosing and preventing ligand fragmentation is as follows:

Start Start: Synthesize Complex Mix Mix AEAMDS Diamine with this compound Start->Mix FTIR Monitor Reaction with FTIR Mix->FTIR CheckFragmentation Is Silanol (Si-OH) Band Present? FTIR->CheckFragmentation Adjust Adjust Reaction pH CheckFragmentation->Adjust Yes, fragmentation detected AddMetal Proceed with Metal Salt Addition CheckFragmentation->AddMetal No fragmentation Adjust->Mix Re-monitor UseAlt Use Alternative, More Robust Diamine Adjust->UseAlt If adjustment fails UseAlt->AddMetal End Stable Complex Formed AddMetal->End

References

troubleshooting solubility issues in 3-formylsalicylic acid metal complexes

Author: Smolecule Technical Support Team. Date: February 2026

Understanding Solubility Challenges

The solubility of metal complexes is influenced by the properties of the metal ion, the organic ligand, and the resulting complex's overall structure. Key factors include:

  • pH of the solution: The protonation state of the ligand's functional groups (e.g., phenolic -OH, carboxylate) dictates its charge and ability to coordinate with metals, directly impacting complex solubility [1].
  • Nature of the metal ion: Different metal ions (e.g., Fe(III), Al(III), V(IV/V)) have distinct preferences for coordination geometry and ligand donor atoms, leading to complexes with varying stability constants and physical properties [2] [1].
  • Coordination environment: The number and identity of donor atoms from the ligand (e.g., N₂O₂ vs. O₄ sites) create complexes with specific geometries and polarities [2].
  • Counterions and hydration: The choice of metal salt (e.g., chloride, nitrate, sulfate) introduces different counterions that can affect crystallization and solubility. The number of water molecules in the complex's coordination sphere also plays a role [2].

Troubleshooting Guide & FAQs

Here are common questions and structured solutions for solubility problems.

Issue & Symptoms Possible Causes Recommended Solutions & Experimental Steps

| Low Aqueous Solubility • Complex precipitates in water • Cloudy, heterogeneous solution | • Neutral/acidic pH protonates coordinating groups • High hydrophobicity of complex core | 1. pH Adjustment: Titrate with base (NaOH, KOH) to deprotonate ligand groups. Monitor pH (7.5-9) to avoid hydrolysis [1]. 2. Co-solvents: Add water-miscible solvent (DMF, DMSO, EtOH). Start low (5-10% v/v), avoid denaturing biomolecules [2]. | | Limited Organic Solvent Solubility • Complex won't dissolve in DCM, chloroform, ether | • High polarity or ionic character • Coordinated water molecules | 1. Ligand Modification: Synthesize complexes with non-polar substituents (alkyl, aryl) on ligand periphery [2]. 2. Anion Exchange: Metathesis to less coordinating anions (PF₆⁻, BArF₄⁻) increases organic phase solubility. | | Precipitation During Reaction • Complex forms precipitate during synthesis | • Shift in solution conditions • Oxidation of metal center | 1. Controlled Basification: Add base slowly with vigorous stirring. Use buffer for gradual pH change. 2. Inert Atmosphere: For air-sensitive metals (Fe²⁺, V⁴⁺), use Schlenk line/glove box with degassed solvents [3]. |

Advanced Strategies & Experimental Protocols

For persistent issues, these advanced methodologies from research can provide solutions.

Strategy 1: Use of Polymer-Bound Complexes Immobilizing a metal complex on a solid support like polystyrene can transform a homogeneous catalyst into a heterogeneous one. This not only aids in recyclability but can also significantly enhance the stability of the complex, which often correlates with improved performance in various solvents during catalytic cycles [2].

  • Experimental Workflow:
    • Support Functionalization: Begin with chloromethylated polystyrene resin and react it with a diamine (e.g., N,N-dimethylethylenediamine) to introduce amine functional groups.
    • Ligand Grafting: Condense the polymer-bound amine with 3-formylsalicylic acid to form the polymer-supported Schiff base ligand.
    • Complexation: Treat the polymer-bound ligand with a vanadium precursor like VOSO₄ or VO(acac)₂ in a suitable organic solvent (e.g., methanol, THF) to form the polymer-bound oxidovanadium complex [2].

Strategy 2: Rational Ligand Design with Specific Substituents The electronic properties and, consequently, the chelating strength of salicylaldehyde-derived ligands can be tuned by introducing substituents. The Swain-Lupton treatment can rationalize the effects of substituents (e.g., methoxy vs. nitro groups) on field and resonance effects, which influence the pKa of the ligand and the stability of the resulting metal complex (pFe) [1].

  • Experimental Protocol for Comparative Solubility Study:
    • Ligand Synthesis: Synthesize a small library of Schiff base ligands from this compound and various amines, or use substituted salicyl-aldehydes.
    • Complex Formation: Prepare metal complexes using a standardized method (e.g., 1:1 or 1:2 metal-to-ligand ratio in methanol, with mild heating and stirring).
    • Solubility Measurement:
      • Isolate and dry the purified complexes.
      • Add a measured amount of solvent to a known mass of complex.
      • Agitate for several hours at a constant temperature.
      • Centrifuge and analyze the supernatant spectrophotometrically to determine the concentration of the dissolved complex, calculating the saturation solubility.

Diagnostic and Experimental Workflows

The following diagrams outline systematic approaches to diagnosing solubility issues and preparing polymer-supported complexes.

solubility_workflow Diagnosing Metal Complex Solubility Start Start: Complex is Insoluble Step1 Test pH of Solution Start->Step1 Step1_A Adjust pH towards basic conditions (7.5-9) Step1->Step1_A Step2 Attempt Dissolution in Water-Miscible Co-solvent Step2_A Complex is Soluble Step2->Step2_A Step2_B Complex is Insoluble Step2->Step2_B Step3 Consider Ligand Modification Step4 Explore Polymer-Supported Complex Synthesis Step3->Step4 Step1_A->Step2 Step2_A->Step4 Success Step2_B->Step3

polymer_support_workflow Synthesizing Polymer-Supported Complex Start Chloromethylated Polystyrene Resin Step1 Amination: React with Diamine Start->Step1 Step2 Ligand Synthesis: Condense with This compound Step1->Step2 Step3 Complexation: React with Vanadium Precursor (e.g., VOSO₄) Step2->Step3 End Polymer-Bound Oxidovanadium Complex Step3->End

Key Takeaways for Researchers

  • Systematic Approach is Crucial: Methodically test the effect of pH and co-solvents before moving to more complex synthetic modifications.
  • Think Beyond Solubility: When designing a complex for a specific application (e.g., a catalyst), consider that a polymer-bound heterogeneous system might offer superior stability and recyclability, even if its inherent solubility is low [2].
  • Ligand Design is Powerful: Incorporating specific substituents on the ligand framework is a fundamental method for fine-tuning the electronic properties and solubility profile of the final metal complex [1].

References

catalytic performance comparison of polymer-bound vs non-polymer bound complexes

Author: Smolecule Technical Support Team. Date: February 2026

Performance Comparison at a Glance

The following table synthesizes quantitative and qualitative data on how immobilization onto a polymer support affects catalytic performance.

Performance Metric Polymer-Bound Complexes Non-Polymer Bound (Homogeneous) Complexes
Catalytic Activity Often reduced due to steric hindrance and mass transfer limitations; can sometimes be enhanced by site isolation or polymer microenvironment [1]. Typically higher due to unrestricted access to all catalytic sites and no diffusion barriers [1].
Stability & Lifetime Enhanced stability against degradation, aggregation, and leaching; enables recovery and reuse over multiple cycles [1]. More susceptible to deactivation via aggregation or degradation; generally not designed for reuse [1].
Enantioselectivity Can be improved or maintained; polymer matrix can create a chiral microenvironment that enhances stereocontrol [1]. Selectivity is intrinsic to the catalyst structure; can be high but is fixed for a given ligand-metal combination [1].
Solubility & Reaction Medium Versatile; can be designed for use in organic solvents, water, or biphasic systems; facilitates product separation [2] [1]. Solubility is fixed by the catalyst's molecular structure; can limit solvent choice and complicate catalyst separation [1].
Application in Drug Development Useful for tuning enzyme activity/ stability and creating stimulus-responsive systems [3] [2]. Enables synthesis of enantiopure intermediates [1]. The "gold standard" for initial activity and selectivity screening; essential for structure-based drug design (e.g., X-ray crystallography) [4].

Experimental Protocols for Comparison

To conduct a fair and informative comparison, researchers typically follow these established methodologies.

General Workflow for Catalytic Performance Assessment

The diagram below outlines the core process for preparing and evaluating catalysts, highlighting key differences between polymer-bound and homogeneous systems.

G Catalyst Preparation & Characterization Catalyst Preparation & Characterization Polymer-Bound\n(Synthesized via 'grafting to'\nor 'grafting from') Polymer-Bound (Synthesized via 'grafting to' or 'grafting from') Catalyst Preparation & Characterization->Polymer-Bound\n(Synthesized via 'grafting to'\nor 'grafting from') Homogeneous\n(Pure complex in solution) Homogeneous (Pure complex in solution) Catalyst Preparation & Characterization->Homogeneous\n(Pure complex in solution) Performance Evaluation\n(Activity, Selectivity, Stability) Performance Evaluation (Activity, Selectivity, Stability) Polymer-Bound\n(Synthesized via 'grafting to'\nor 'grafting from')->Performance Evaluation\n(Activity, Selectivity, Stability) Homogeneous\n(Pure complex in solution)->Performance Evaluation\n(Activity, Selectivity, Stability) Data Analysis & Comparison Data Analysis & Comparison Performance Evaluation\n(Activity, Selectivity, Stability)->Data Analysis & Comparison

Key Experimental Details
  • Synthesis of Polymer-Bound Complexes: The "grafting from" approach, using techniques like Atom Transfer Radical Polymerization (ATRP), allows for high-density polymer growth directly from the protein or catalyst surface, creating a well-defined conjugate [3]. The polymer support's properties (e.g., hydrophobicity, charge, mesh size) are critical design parameters [1].

  • Critical Characterization Steps: For polymer-bound complexes, essential analyses include determining the number of polymer chains per molecule (e.g., via MALDI-TOF mass spectrometry) [3] and assessing the polymer's conformation (e.g., extended vs. collapsed) using Dynamic Light Scattering (DLS) [3].

  • Performance Evaluation Metrics: Quantitative data is gathered by measuring conversion and yield (e.g., via GC, HPLC), enantiomeric excess (e.e.) (e.g., via chiral HPLC), turnover number (TON) and turnover frequency (TOF). For polymer-bound catalysts, reusability is tested by recovering the catalyst (e.g., via filtration) and reusing it in subsequent runs to track activity loss [1].

Decision Framework for Researchers

Your choice between catalyst types depends on the project's primary goal. This framework visualizes the decision-making process.

G Start: Define Primary Research Goal Start: Define Primary Research Goal Is catalyst recovery & reuse a priority? Is catalyst recovery & reuse a priority? Start: Define Primary Research Goal->Is catalyst recovery & reuse a priority? Is high-throughput screening\nfor maximum activity needed? Is high-throughput screening for maximum activity needed? Is catalyst recovery & reuse a priority?->Is high-throughput screening\nfor maximum activity needed? Is catalyst recovery & reuse a priority?->Is high-throughput screening\nfor maximum activity needed? No Choose Polymer-Bound Complex Choose Polymer-Bound Complex Is catalyst recovery & reuse a priority?-> Choose Polymer-Bound Complex Yes Is precise control over\nenantioselectivity required? Is precise control over enantioselectivity required? Is high-throughput screening\nfor maximum activity needed?->Is precise control over\nenantioselectivity required? Is high-throughput screening\nfor maximum activity needed?->Is precise control over\nenantioselectivity required? No Choose Homogeneous Complex Choose Homogeneous Complex Is high-throughput screening\nfor maximum activity needed?-> Choose Homogeneous Complex Yes Is precise control over\nenantioselectivity required?-> Choose Polymer-Bound Complex Yes Project goals can be met\nwith either system Project goals can be met with either system Is precise control over\nenantioselectivity required?->Project goals can be met\nwith either system No

References

coordination chemistry comparison with 5-formylsalicylic acid

Author: Smolecule Technical Support Team. Date: February 2026

Coordination Chemistry & Experimental Data

The following table synthesizes data from recent publications on the coordination behavior and applications of these ligands.

Ligand Name Metal Ions Complexed Coordination Modes / Polymer Dimensionality Key Findings & Performance Data Application Areas

| 5-Formylsalicylic Acid (5-FSA) | Co(II), Cu(II), Ni(II) [1] | Primarily forms mononuclear complexes; acts as a versatile polydentate ligand (N₂S₂O₄ donor set observed in one Schiff base) [1]. | ➤ Schiff Base Bioactivity: A Schiff base derived from 5-FSA and sulfadiazine showed extensive anti-infective properties [2]. ➤ Energy Storage: The molecule itself demonstrated a high specific capacity of 873 mA h g⁻¹ when used as an anode active material [3]. | Pharmaceutical research, Energy storage | | 5-Sulfosalicylic Acid (SSA) | Co(II) [4] | Forms 1D coordination polymers; flexible coordination via carboxylate (monodentate/bidentate/bridging) and sulfonate groups [4]. | ➤ Structural Data: Co(II) ions show slightly distorted octahedral geometry, coordinated by carboxylate oxygen atoms and four water molecules [4]. ➤ Sorption Properties: The Co(II)-SSA polymer showed a sorption capacity of 41.8 mg/g for iodine, fitting the Langmuir isotherm model [4]. | Functional materials, Environmental remediation |

Detailed Experimental Protocols

For researchers looking to replicate or build upon these studies, here is a detailed breakdown of the experimental methodologies cited.

Synthesis of a Schiff Base from 5-Formylsalicylic Acid

This protocol is adapted from the synthesis of the (E)2-hydroxy-5-(((4-(N-pyrimidin-2-yl)sulfamoyl)phenyl)imino)methyl benzoic acid (5FSADA) Schiff base ligand [2].

  • Reagents: Sulfadiazine (2.50 g, 0.01 mol), 5-formylsalicylic acid (1.66 g, 0.01 mol), methanol, Dimethyl Sulfoxide (DMSO).
  • Procedure:
    • Combine sulfadiazine and 5-formylsalicylic acid in a methanolic mixture.
    • Grind the reaction mixture well in an acidic medium.
    • Reflux the mixture for 3 hours.
    • A yellow solid product will form during reflux.
    • Cool, filter, and wash the crude product with methanol.
    • Recrystallize the final product from DMSO to obtain pure crystals.
  • Characterization: The product was characterized using FT-IR, UV-Vis spectroscopy, and the structure was further confirmed through theoretical calculations (e.g., Density Functional Theory) [2].
Synthesis of a Co(II) Coordination Polymer with 5-Sulfosalicylic Acid

This protocol describes the synthesis of a 1D coordination polymer with 5-sulfosalicylic acid (SSA) [4].

  • Reagents: 5-Sulfosalicylic acid, Cobalt metal salt, water.
  • Procedure:
    • The synthesis was performed using a hydrothermal method, which typically involves dissolving the metal salt and organic ligand in water in a sealed vessel.
    • The vessel is heated under autogenous pressure to facilitate crystal growth.
  • Characterization:
    • Structural Analysis: The structure was determined by single-crystal X-ray crystallography, confirming the 1D polymeric chains and the octahedral geometry around the Co(II) ions [4].
    • Spectroscopy: FT-IR and UV-Vis spectra were recorded to confirm functional groups and electronic transitions [4].
    • Computational Analysis: Hirshfeld surface analysis and theoretical calculations (e.g., for atomic charges) were performed to complement the experimental data [4].
    • Sorption Testing: The iodine adsorption performance was evaluated experimentally, and the data was fitted to the Langmuir isotherm model [4].

Coordination Chemistry Pathways

The diagram below maps the decision-making pathway for selecting and developing functional materials based on salicylic acid derivatives, summarizing the processes in the search results.

cluster_choice Select Application Goal cluster_strategy Ligand Design & Synthesis Strategy cluster_process Synthesis & Characterization cluster_outcomes Resulting Material & Application Start Start: Salicylic Acid Derivative Ligand Bioactive Bioactive Complexes Start->Bioactive EnergyStorage Energy Storage Start->EnergyStorage FunctionalMaterial Functional Materials Start->FunctionalMaterial Modify Modify Functional Groups Bioactive->Modify UseAsIs Use Ligand As-Is EnergyStorage->UseAsIs FunctionalMaterial->UseAsIs FormSchiffBase Form Schiff Base Ligand Modify->FormSchiffBase Synthesize Synthesize Complex (Reflux, Hydrothermal) FormSchiffBase->Synthesize UseAsIs->Synthesize Characterize Characterize Complex (FT-IR, UV-Vis, XRD) Synthesize->Characterize Model Computational Modeling (DFT, Hirshfeld) Characterize->Model Outcome1 Antimicrobial Schiff Base Complex Model->Outcome1 Outcome2 High-Capacity Organic Anode Model->Outcome2 Outcome3 Iodine-Sorbing Coordination Polymer Model->Outcome3

Key Insights for Researchers

Based on the available data, here are some critical points to consider for your research direction:

  • Leverage the Aldehyde Group: The primary advantage of 5-Formylsalicylic Acid over simpler salicylates is its formyl group, which readily undergoes condensation to form Schiff bases. This allows for the rational design of more complex and tunable ligands, which can lead to complexes with enhanced or novel biological activities [2].
  • Explore Diverse Applications: While salicylic acid derivatives are prominent in pharmaceutical research, the discovery of 5-formylsalicylic acid's high specific capacity suggests significant potential in energy storage applications [3].
  • Utilize Complementary Techniques: The studies demonstrate the power of combining classic synthetic methods (like reflux and hydrothermal synthesis) with advanced characterization (X-ray crystallography) and computational modeling (DFT, Hirshfeld analysis) to gain a deep understanding of the synthesized complexes [4] [2].

References

validation of chemosensor selectivity for Zn2+ detection

Author: Smolecule Technical Support Team. Date: February 2026

Comparison of Zn²⁺ Chemosensors

The table below summarizes the key performance metrics of different chemosensors as reported in recent studies.

Chemosensor Name / Type Detection Mechanism Linear Range Limit of Detection (LOD) Key Interfering Ions Tested Selectivity Demonstrated Application / Real Sample Tested
CBAPI (Schiff Base) [1] Fluorescence "Turn-On" Not Specified 2.90 nmol L⁻¹ (2.90 × 10⁻⁹ M) Ag⁺, Al³⁺, Cu²⁺, Co²⁺, Hg²⁺, Ni²⁺, Pd²⁺ High selectivity over listed ions Human hair samples
Three-Component Supramolecular Assembly [2] Colorimetric & Luminescent Dual-Mode Up to 100 µM 0.199 µM (1.99 × 10⁻⁷ M) Cd²⁺, Fe³⁺, Al³⁺, Cu²⁺, Mn²⁺, Li⁺, Ca²⁺, Ni²⁺, Co²⁺, Hg²⁺, Cr³⁺ Excellent selectivity; works in presence of interferents Not Specified
HL1 (Quinoline-based) [3] Fluorescence Not Specified ~10⁻⁷ M Al³⁺, Cd²⁺, Co²⁺, Cu²⁺, Fe²⁺, Fe³⁺, Hg²⁺, Mg²⁺, Mn²⁺, Na⁺, Ni²⁺, Pb²⁺ Selective for Zn²⁺ over other biologically relevant ions Cellular imaging (MDA-MB-468 cancer cell line)
8-Aminoquinoline-based Probes (Review) [4] Fluorescence & Colorimetric Varies by probe Low detection thresholds (varies) Various, depending on probe design Excellent selectivity achievable through molecular design Bioimaging, environmental analysis, portable diagnostics

Experimental Protocols for Selectivity Validation

The selectivity of a chemosensor is paramount. Here are the common experimental methodologies used to validate it, as detailed in the search results.

Competitive Ion Interference Tests

This is the most direct method to prove selectivity. The protocol involves:

  • Preparation: A solution of the chemosensor is prepared in an appropriate buffer (e.g., at pH 6.0 for the CBAPI sensor) [1].
  • Baseline Measurement: The initial optical signal (e.g., fluorescence or absorbance) of the sensor alone is recorded.
  • Zn²⁺ Addition: The signal change upon adding Zn²⁺ ions is measured to establish the baseline response.
  • Interference Challenge: The same amount of Zn²⁺ is added to the sensor in the presence of a potentially competing ion (e.g., Co²⁺, Cu²⁺, Ni²⁺, Cd²⁺, etc.) or a mixture of several ions [1] [2].
  • Analysis: A chemosensor is considered highly selective if the signal change in the presence of interferents is nearly identical to the change with Zn²⁺ alone. Researchers often report selectivity coefficients (k) and relative selectivity coefficients (K′) to quantify this performance [5].
Method and Mechanism Validation
  • Job's Plot Analysis: This experiment is used to determine the binding stoichiometry between the chemosensor and Zn²⁺ ion. A continuous variation method is employed, confirming a 2:1 (ligand:metal) binding ratio for some quinoline-based probes [3].
  • Theoretical Calculations: Methods like Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are used to support experimental findings. They help characterize and predict the non-covalent interactions between the sensor and Zn²⁺, providing a mechanistic understanding of the selectivity at a molecular level [6].
  • Spectroscopic Characterization: Techniques like ESI-Mass Spectrometry can directly detect and confirm the formation of the sensor-Zn²⁺ complex, providing physical evidence for the binding event [3].

Workflow for Validating Chemosensor Selectivity

The following diagram illustrates the logical workflow for establishing the selectivity of a chemosensor, integrating the key experimental steps discussed above.

Start Start: Develop New Chemosensor Step1 Initial Characterization (Determine LOD, Linear Range) Start->Step1 Step2 Competitive Interference Test (Measure response with Zn²⁺ + interferents) Step1->Step2 Step3 Binding Study (Job's Plot for Stoichiometry) Step2->Step3 Step4 Mechanism Investigation (DFT/TD-DFT Calculations) Step3->Step4 Step5 Real Sample Application (e.g., Bioimaging, Environmental Sample) Step4->Step5 End Conclusion: Report Selectivity Performance Step5->End

Key Advancements and Considerations

Recent research highlights several trends for enhancing Zn²⁺ sensor selectivity:

  • Dual-Mode Detection: Systems that offer both colorimetric and luminescent responses provide built-in verification, reducing false positives. The three-component supramolecular assembly is a prime example [2].
  • Supramolecular Chemistry: Using multi-component self-assembly creates additional specific interactions with the target ion, significantly boosting recognition capabilities and minimizing interference from competing ions [2].
  • Structural Tuning: Simple modifications to the receptor part of the molecule, such as changing substituents, can dramatically shift selectivity from one ion to another (e.g., from Zn²⁺ to Al³⁺) [3].

References

Comprehensive Comparative Analysis of Lanthanide Cluster Properties with Different Metal Centers

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Lanthanide Clusters and Their Classification

Lanthanide-based clusters represent an emerging class of molecular materials that bridge the gap between single metal complexes and solid-state compounds, offering unique opportunities for tailoring materials with specific functional properties. These clusters are composed of multiple lanthanide ions arranged in precise geometrical configurations, often connected through various bridging ligands or direct metal-metal bonds. The interest in these systems stems from the distinctive electronic configurations of lanthanide ions, characterized by their partially filled 4f orbitals that are effectively shielded by outer 5s and 5p orbitals. This shielding results in sharp emission bands, long luminescence lifetimes, and characteristic magnetic behavior that differ significantly from transition metal systems.

The classification of lanthanide clusters is primarily based on their nuclearity (number of metal atoms), structural geometry, and metal composition. In terms of nuclearity, these clusters range from low-nuclearity systems (2-10 metal atoms) to high-nuclearity clusters (often called "giant clusters") containing dozens to hundreds of metal atoms. For instance, impressive examples include {Gd140}, {Nd104}, and {Er60} clusters that approach the dimensions of ultrasmall nanoparticles while maintaining molecular uniformity [1]. Structurally, these clusters form diverse architectures including ring-shaped, star-shaped, cage-shaped, spherical, and tubular configurations, each imparting distinct properties to the material [2]. Regarding metal composition, we distinguish between homometallic clusters (containing only one type of lanthanide) and heterometallic clusters (incorporating different lanthanides or combining lanthanides with transition metals), with the latter offering enhanced tunability of properties through controlled metal composition [3].

Table: Classification of Lanthanide Clusters Based on Structural Properties

Classification Basis Cluster Types Representative Examples Key Characteristics
Nuclearity Low-nuclearity (2-10 metals) {Ln2}, {Ln5} Well-defined coordination, simpler structures
Medium-nuclearity (11-30 metals) {Ln30} Intermediate properties
High-nuclearity (>30 metals) {Gd140}, {Nd104}, {Er60} Approaching nanoparticle dimensions
Structural Geometry Ring-shaped {Gd140} Open structures with central cavities
Cage-shaped {Gd27}, {Ln30} Enclosed structures capable of guest encapsulation
Spherical {Gd104} Closed, compact architectures
Tubular {Dy72} Elongated, channel-containing structures
Metal Composition Homometallic {Er60} Uniform metal centers, simpler energy transfer
Heterometallic Ln-Ln' {Yb/Er clusters} Tunable luminescence and magnetic properties
Ln-TM (lanthanide-transition metal) {Ni36Gd102}, {Gd95Co60} Combined f-d electronic properties

Comparative Analysis of Structural Properties

Coordination Numbers and Geometrical Trends

The coordination environment of lanthanide ions within clusters exhibits distinctive patterns across the lanthanide series, primarily influenced by the well-known lanthanide contraction phenomenon. Systematic analysis of lanthanide complexes reveals a clear trend in coordination numbers (CN), decreasing from an average of 8.7 for early lanthanides (La) to approximately 7.3 for later lanthanides (Lu). This trend reflects the progressive ionic radius reduction across the series, which amounts to approximately 20 pm for Ln³⁺ ions from La to Lu [4]. The contraction significantly affects the spatial requirements of lanthanide ions, consequently influencing their preferred coordination numbers and the overall cluster architecture. This phenomenon has profound implications for cluster stability and properties, as the decreasing ionic radius enhances charge density, potentially strengthening metal-ligand bonds but also increasing steric constraints within polynuclear assemblies.

The distribution of donor atoms in lanthanide cluster coordination spheres follows characteristic patterns, with oxygen atoms predominating (comprising ~65% of organic and ~35% of inorganic donors), followed by carbon atoms (primarily from cyclopentadienyl ligands), and nitrogen atoms (mostly sp² hybridized in aromatic systems like phenanthroline). Collectively, these three elements constitute approximately 95% of all donor atoms in lanthanide complexes [4]. Interestingly, the relative contribution of carbon and nitrogen donors increases for heavier lanthanides like Yb and Lu, reflecting their adaptability to tighter coordination environments. The geometrical preferences also evolve across the series, with light lanthanides (La-Nd) favoring CN=9 as the most common coordination, while heavier lanthanides (from Sm onward) prefer CN=8, reflecting their smaller ionic radii [4].

Structural Diversity and Cluster Formation

The structural diversity of lanthanide clusters is facilitated by the high coordination numbers (typically 6-13) and flexible coordination geometries afforded by lanthanide ions, which exceed those typically available for transition metals (usually 4-6) [5]. This flexibility enables the formation of complex architectures through various synthetic approaches, including ligand-controlled hydrolysis (LCH), anion-template (AT) methods, and increasingly through multidentate chelating coordination (MCC) strategies [2]. The LCH method manipulates the hydrolysis of Ln(III) ions with suitable ligands, generating hydroxyl intermediate templates of different shapes that aggregate into clusters. Common intermediates include {Ln₂(μ₂-OH)} (linear), {Ln₃(μ₃-OH)} (triangular), {Ln₄(μ₃-OH)₄} (tetrahedral), and {Ln₆(μ₃-OH)₈(μ₆-O)} (octahedral) configurations [2].

The AT method utilizes anions (Cl⁻, Br⁻, I⁻, CO₃²⁻, NO₃⁻, OAc⁻, ClO₄⁻) to balance the positive charges on concentrated Ln(III) ions, serving as inducing templates for cluster formation [2]. More recently, the MCC approach has gained prominence, employing multidentate chelating ligands (Schiff bases, acylhydrazone ligands) with strong chelating ability, various coordination modes, and changeable coordination configurations to rapidly capture and stabilize Ln(III) ions into defined cluster architectures [2]. This method has enabled the discovery of various cluster self-assembly mechanisms (SAM), including out-to-in growth, circular growth, linear growth, and planar epitaxial growth, providing unprecedented control over cluster formation.

Table: Structural Parameters Across the Lanthanide Series

Element Atomic Number Ionic Radius Ln³⁺ (pm) Average Coordination Number Most Common Coordination Number First Shell Distance (Å)
La 57 103.0 8.66-8.70 9 2.61-2.62
Ce 58 102.0 8.60-8.64 9 2.60-2.61
Pr 59 99.0 8.50-8.54 9 2.58-2.59
Nd 60 98.3 8.45-8.49 9 2.57-2.58
Pm 61 97.0 8.40-8.44 9 2.56-2.57
Sm 62 95.8 8.30-8.34 8 2.54-2.55
Eu 63 94.7 8.20-8.24 8 2.52-2.53
Gd 64 93.8 8.10-8.14 8 2.50-2.51
Tb 65 92.3 7.95-7.99 8 2.48-2.49
Dy 66 91.2 7.85-7.89 8 2.46-2.47
Ho 67 90.1 7.75-7.79 8 2.44-2.45
Er 68 89.0 7.65-7.69 8 2.42-2.43
Tm 69 88.0 7.55-7.59 8 2.40-2.41
Yb 70 86.8 7.40-7.44 8 2.38-2.39
Lu 71 86.1 7.33-7.41 8 2.41-2.42

Optical Properties and Energy Transfer Mechanisms

Luminescence Characteristics Across Lanthanide Series

The luminescence behavior of lanthanide clusters is characterized by sharp emission lines, long lifetimes (microseconds to milliseconds), and large Stokes shifts, properties originating from electronic transitions within the partially filled 4f orbitals [1]. These 4f-4f transitions are parity-forbidden by Laporte's rule, resulting in low absorption cross-sections, but become "less forbidden" when lanthanide ions occupy non-centrosymmetric coordination environments that mix electronic and vibrational wavefunctions [1]. The characteristic emissions of Ln³⁺ ions span from ultraviolet to near- and mid-infrared regions, with each ion exhibiting a distinctive "fingerprint" emission profile due to the shielded nature of 4f orbitals. For instance, Eu³⁺ displays strong red emission, Tb³⁺ gives green emission, Yb³⁺ and Er³⁺ are prominent for near-infrared and upconversion emissions, while ions like Gd³⁺ exhibit UV emission [1].

The luminescence efficiency heavily depends on the effectiveness of energy transfer processes, particularly the antenna effect (ligand-mediated intramolecular energy transfer), where organic ligands with large absorption cross-sections absorb light and transfer energy to Ln³⁺ ions [1]. For efficient ligand-to-Ln³⁺ energy transfer, two critical conditions must be met: (1) an efficient intersystem crossing process requiring an energy gap of at least 5000 cm⁻¹ between the ligand S₁ and T₁ states, and (2) an optimal gap of 2500-4000 cm⁻¹ between the ligand T₁ state and Ln³⁺ emitter level to ensure efficient energy transfer while minimizing back energy transfer [1]. These requirements make certain lanthanides more suitable for specific ligand systems, creating variations in luminescence efficiency across the series.

Upconversion and Heterometallic Enhancement

Upconversion (UC), an anti-Stokes process where sequential absorption of multiple low-energy photons produces higher-energy emission, represents one of the most valuable optical phenomena in lanthanide clusters [1]. This process can occur through mechanisms such as excited-state absorption (ESA), energy transfer upconversion (ETU), and cooperative upconversion (CUC). Efficient UC requires precise control of energy transfer between lanthanide ions, making heterometallic clusters particularly effective UC materials [1]. For example, Yb³⁺-sensitized clusters with Er³⁺ or Tm³⁺ activators demonstrate efficient near-infrared to visible UC, with performance directly correlated to the cluster nuclearity and spatial arrangement of the donor and acceptor ions.

The following diagram illustrates key energy transfer pathways in lanthanide clusters:

LnEnergyTransfer cluster_antenna Antenna Effect cluster_UC Upconversion Processes EnergyTransfer Energy Transfer in Lanthanide Clusters cluster_antenna cluster_antenna EnergyTransfer->cluster_antenna cluster_UC cluster_UC EnergyTransfer->cluster_UC Ligand Ligand Absorption (Sn States) ISC Intersystem Crossing (S1→T1) Ligand->ISC Triplet Ligand Triplet State (T1) ISC->Triplet ET Energy Transfer to Ln³⁺ Triplet->ET LnEmission Ln³⁺ Emission (4f-4f transitions) ET->LnEmission YbGround Yb³⁺: ²F₇/₂ (Ground State) YbExcited Yb³⁺: ²F₅/₂ (Excited State) YbGround->YbExcited NIR Absorption ErGround Er³⁺: ⁴I₁₅/₂ (Ground State) YbExcited->ErGround ETU Step 1 ErESA Er³⁺: ⁴I₁₁/₂ (ESA Intermediate) YbExcited->ErESA ETU Step 2 ErGround->ErESA Ground State Absorption ErEmission Er³⁺: ⁴I₉/₂, ⁴F₉/₂ (Emission States) ErESA->ErEmission Emission (Visible) Start Optical Excitation Start->EnergyTransfer

Heterometallic clusters demonstrate significant advantages in optical applications due to their capacity for optimized energy transfer between different lanthanide ions. The high nuclearity of these systems (often containing tens to hundreds of metal ions) enables efficient energy migration and transfer processes that are less effective in mononuclear complexes [1]. This tunability makes heterometallic clusters particularly valuable for applications requiring specific emission profiles, such as multicolor displays, anti-counterfeiting materials, and ratiometric sensing. The presence of different metal centers allows for fine adjustment of emission color through controlled energy transfer pathways, a feature that has been exploited in developing advanced luminescent thermometers where the intensity ratio of different emissions serves as temperature-sensitive readouts [1].

Magnetic Properties and Applications

Magnetic Behavior Across the Lanthanide Series

The magnetic properties of lanthanide clusters derive from the electronic configuration of 4f electrons and the significant spin-orbit coupling characteristic of lanthanide ions. With the exceptions of La³⁺, Yb³⁺, and Lu³⁺ (which have no unpaired f electrons), lanthanide ions are strongly paramagnetic, with magnetic moments that largely follow Hund's rules [6]. The magnetic susceptibility increases across the series, reaching maxima at elements like Gd³⁺ and Tb³⁺, which possess high numbers of unpaired electrons (7 and 8 unpaired electrons respectively). Gadolinium-based clusters exhibit particularly interesting magnetic behavior, becoming ferromagnetic below 16°C (Curie point), while other heavier lanthanides (Tb, Dy, Ho, Er, Tm, Yb) become ferromagnetic at much lower temperatures [6].

The propensity for forming single-molecule magnets (SMMs) varies significantly across the lanthanide series, with ions like Dy³⁺ and Tb³⁺ demonstrating particularly favorable properties due to their large magnetic anisotropy and high spin ground states [2]. This magnetic anisotropy arises from the strong spin-orbit coupling and crystal field effects that create energy barriers for magnetization reversal, leading to hysteresis of molecular origin. The magnetic properties are strongly influenced by the coordination geometry and local symmetry around each lanthanide ion, with certain coordination environments preferentially stabilizing magnetic states with large anisotropy barriers. For instance, dysprosium clusters with specific coordination geometries have shown record-high effective energy barriers for magnetization reversal, making them promising candidates for high-density information storage applications [2].

Heterometallic Enhancement of Magnetic Properties

Heterometallic lanthanide-transition metal (Ln-TM) clusters introduce exciting possibilities for enhancing magnetic properties through exchange coupling between lanthanide and transition metal ions [3]. These systems combine the strong magnetic anisotropy of lanthanides with the potentially strong exchange interactions of transition metals, creating synergistic effects that can lead to improved SMM performance. Notable examples include {Ni₃₆Gd₁₀₂} and {Gd₉₅Co₆₀} clusters that exhibit both high nuclearity and interesting magnetic behavior [2] [1]. The direct (or unsupported) metal-metal bonds between f-block and d-block elements in these compounds are of great interest in terms of bonding theory and can lead to enhanced magnetic exchange interactions compared to systems with bridging ligands only [3].

The following diagram illustrates the experimental workflow for synthesizing and characterizing lanthanide clusters:

ClusterWorkflow cluster_synthesis Synthesis Methods cluster_characterization Characterization Techniques cluster_applications Applications Workflow Lanthanide Cluster Synthesis & Characterization cluster_synthesis cluster_synthesis Workflow->cluster_synthesis cluster_characterization cluster_characterization Workflow->cluster_characterization cluster_applications cluster_applications Workflow->cluster_applications LCH Ligand-Controlled Hydrolysis (LCH) AT Anion-Template Method (AT) MCC Multidentate Chelating Coordination (MCC) OnSurface On-Surface Coordination XRD X-ray Crystallography HRESI HRESI-MS STM STM Microscopy Optical Optical Spectroscopy Magnetic Magnetic Measurements Sensing Chemical Sensing Imaging Bioimaging Thermo Luminescent Thermometry Magneto Molecular Magnetism Catalysis Heterogeneous Catalysis Start Ln Precursors + Ligands Start->Workflow

The nuclearity and structural arrangement in lanthanide clusters significantly influence their magnetic behavior. High-nuclearity clusters like {Gd₁₄₀} were initially designed primarily for use as molecular magnetic coolers [1]. The enhanced magnetocaloric effect in these systems stems from the high density of magnetic centers and the weak intercenter interactions that facilitate rapid demagnetization upon removal of magnetic fields. The ability to incorporate both light and heavy lanthanides in heterometallic clusters enables fine-tuning of magnetic interactions, as light lanthanides (e.g., Ce³⁺, Nd³⁺) typically exhibit weaker spin-orbit coupling compared to heavy lanthanides (e.g., Dy³⁺, Ho³⁺, Er³⁺), resulting in different magnetic anisotropy and exchange interaction strengths [2]. This tunability is particularly valuable for designing materials with specific magnetic refrigeration capacities or SMM properties tailored to particular operating temperatures.

Synthesis Methods and Experimental Protocols

Overview of Preparation Techniques

The synthesis of lanthanide clusters employs diverse methodologies, each offering distinct advantages for controlling nuclearity, structure, and properties. The three primary conventional methods include ligand-controlled hydrolysis (LCH), anion-template (AT) methods, and increasingly multidentate chelating coordination (MCC) strategies [2]. The LCH approach manipulates the hydrolysis of Ln(III) ions with suitable ligands, where Ln(III) ions combine with water and participate in hydrolysis to generate hydroxyl intermediate templates that aggregate into clusters. While this method can produce impressive structures, the hydrolysis process is difficult to control, generating varied products that complicate mechanistic studies [2]. The AT method overcomes positive charge repulsion among concentrated Ln(III) ions by employing anions (Cl⁻, Br⁻, I⁻, CO₃²⁻, NO₃⁻, OAc⁻, ClO₄⁻) as charge-balancing templates that induce cluster formation. Though effective, this method diversifies and complicates reactions due to wide template selectivity and non-specific generated templates [2].

The multidentate chelating coordination (MCC) method has emerged as a particularly powerful approach, utilizing ligands with strong chelating ability (Schiff bases, acylhydrazone ligands) that rapidly capture Ln(III) ions and form clusters through bridging atoms or ionic connections [2]. These bulky multidentate ligands, typically located at the cluster periphery, protect the cluster nucleus from assault by foreign molecules, ensuring high solution stability and regular self-assembly. This protective effect enables monitoring and exploration of self-assembly mechanisms (SAM) during cluster construction, facilitating more controlled synthesis [2]. More recently, on-surface coordination under ultrahigh vacuum (UHV) conditions has demonstrated remarkable efficacy for preparing multi-Ln-containing heterometallic clusters stabilized by unsupported metal-metal bonds, as exemplified by Au-bridged clusters containing multiple Ce atoms [3]. This approach provides enhanced reaction controllability in a solvent-free environment, confining coordination reactions to two dimensions through adsorbate-substrate interactions.

Experimental Protocols for Key Cluster Types

Protocol 1: Synthesis of Homometallic Clusters via MCC Method

  • Materials: Ln(III) salt (typically chloride, nitrate, or triflate), multidentate chelating ligand (Schiff base or acylhydrazone derivative), base (triethylamine or NaOH), and solvent (acetonitrile, methanol, or mixture)
  • Procedure: Dissolve the Ln(III) salt (0.1 mmol) and ligand (0.1-0.15 mmol) in 10 mL solvent. Add base (0.2 mmol) dropwise with stirring. Heat the mixture at 60-80°C for 2-8 hours. Cool slowly to room temperature, then to 4°C to precipitate crystals. Collect crystals by filtration and wash with cold solvent [2]
  • Characterization: Single-crystal X-ray diffraction for structural determination, high-resolution electrospray mass spectrometry (HRESI-MS) to monitor solution species and self-assembly mechanisms, elemental analysis, and infrared spectroscopy

Protocol 2: On-Surface Preparation of Heterometallic Ln-TM Clusters

  • Materials: Atomically clean Au(111) or Au(100) substrate, molecular ligands (pyridine or nitrile derivatives), Ln metal source (typically Ce), UHV chamber with evaporation sources
  • Procedure: Prepare clean Au substrate through repeated Ar⁺ sputtering and annealing cycles. Deposit molecular ligands onto substrate held at room temperature. Evaporate Ln atoms onto ligand-precovered substrate. For some structures, apply thermal treatment (355-375 K) to induce structural reorganization [3]
  • Characterization: Scanning tunneling microscopy (STM) for structural characterization at atomic resolution, density functional theory (DFT) calculations to determine bonding and stability, X-ray photoelectron spectroscopy (XPS) for elemental composition and oxidation states

Protocol 3: Anion-Template Synthesis of High-Nuclearity Clusters

  • Materials: Ln(III) salt, bridging ligands (typically carboxylates or mixed carboxylate/phenanthroline), anion template (CO₃²⁻, NO₃⁻, OAc⁻), solvent mixture (water/acetonitrile or water/DMF)
  • Procedure: Dissolve Ln(III) salt (0.1 mmol) in 5 mL water. Prepare separate solution of ligand (0.1 mmol) and anion template (0.05 mmol) in 5 mL acetonitrile. Combine solutions with stirring. Adjust pH to 6-7 using NaOH or NEt₃. Transfer to Teflon-lined autoclave and heat at 120°C for 24-48 hours. Cool slowly to room temperature over 8-12 hours [4]
  • Characterization: Single-crystal X-ray diffraction, powder X-ray diffraction to confirm phase purity, thermogravimetric analysis for stability assessment, magnetic susceptibility measurements

Applications and Performance Characteristics

Technological Applications of Lanthanide Clusters

Lanthanide clusters have found diverse technological applications leveraging their unique structural, optical, and magnetic properties. In optical applications, they serve as advanced luminescent materials for lighting, displays, and sensing. Their sharp, characteristic emissions spanning UV to NIR regions enable applications in anti-counterfeiting materials, where the distinct emission fingerprints of different lanthanides and their combinations provide enhanced security [1]. Heterometallic clusters have demonstrated particular utility in luminescent thermometry, where the temperature-dependent intensity ratio of different emissions enables non-contact temperature sensing with high sensitivity [1]. The efficient upconversion properties of certain lanthanide pairs (e.g., Yb/Er, Yb/Tm) have been exploited in bioimaging applications, allowing deep tissue penetration with minimal autofluorescence and photodamage compared to conventional fluorescence imaging [1].

In magnetic applications, lanthanide clusters have shown exceptional performance as magnetic refrigerants for cryogenic cooling, with high-nuclearity gadolinium clusters exhibiting significant magnetocaloric effects due to their high spin ground states and weak magnetic couplings [1]. Clusters containing anisotropic lanthanides like Dy³⁺ and Tb³⁺ have emerged as promising single-molecule magnets (SMMs) for potential high-density information storage applications [2]. The catalytic applications of lanthanide clusters leverage their Lewis acidity and tunable surface properties, with demonstrated efficacy in various organic transformations, polymerization reactions, and environmental remediation processes [5]. Additionally, their porous structures and chemical stability make certain lanthanide clusters suitable for gas storage and separation applications, with tunable pore sizes and functionalities enabling selective capture of specific gases [5].

Performance Comparison Across Different Metal Centers

Table: Application Performance of Lanthanide Clusters with Different Metal Centers

Application Optimal Lanthanide(s) Key Performance Metrics Remarks
Luminescent Thermometry Eu/Tb mixed, Nd/Yb/Er Relative thermal sensitivity: 1-5% K⁻¹ at 300K; Temperature uncertainty: <0.1 K Ratiometric measurement based on intensity ratio of different emissions
Upconversion Emission Yb/Er, Yb/Tm, Yb/Ho Upconversion quantum yield: 0.1-5% (NIR to Vis); Efficiency depends on cluster nuclearity and protection ligands Core-shell design in nanoparticles enhances efficiency; Molecular clusters offer better uniformity
Magnetic Refrigeration Gd, Gd/Dy mixed, Gd/Eu Magnetic entropy change: 20-50 J kg⁻¹ K⁻¹ at 2-5 K; High nuclearity Gd clusters show superior performance at cryogenic temperatures
Single-Molecule Magnets Dy, Tb, Dy/Tb mixed Effective energy barrier: 100-800 K; Hysteresis temperature: <20 K Anisotropic ions with optimal coordination geometry show best performance
Chemical Sensing Eu, Tb with phen ligands Detection limits for analytes: nM-μM range; Response time: seconds to minutes Quenching or enhancement of emission upon analyte binding
Catalysis Ce, Eu, Yb with open sites Turnover frequency: 10-1000 h⁻¹; Substrate selectivity: >90% for specific reactions Lewis acidity and redox activity determine catalytic performance

The performance characteristics of lanthanide clusters in various applications strongly depend on the specific metal centers and their combinations. For luminescent applications, clusters incorporating Eu³⁺ and Tb³⁺ typically show the highest quantum yields in the visible region, while Nd³⁺, Yb³⁺, and Er³⁺ are preferred for near-infrared emissions [1]. The heterometallic approach significantly enhances upconversion efficiency compared to homometallic systems, as demonstrated by Yb³⁺-sensitized clusters where Yb³⁺ acts as an efficient NIR absorber and transfers energy to emitter ions like Er³⁺ or Tm³⁺ [1]. For magnetic applications, Gd³⁺-based clusters dominate magnetocaloric applications due to their large spin ground state (S = 7/2) and weak magnetic coupling, while Dy³⁺ and Tb³⁺ clusters show superior SMM performance attributable to their large magnetic anisotropy [2] [1]. The catalytic performance varies across the series, with Ce³⁺/Ce⁴⁺ redox pairs particularly effective in oxidation catalysis, while larger lanthanides like La³⁺ often show higher Lewis acidity beneficial for Lewis acid catalysis [5].

The structural stability of these clusters also varies with metal composition, generally increasing from early to later lanthanides due to decreasing ionic radii and increasing charge density [4]. This stability trend influences application suitability in harsh environments, with heavier lanthanide clusters typically exhibiting superior thermal and chemical stability. The solubility and processability can be tuned through appropriate ligand selection, with organic-soluble clusters enabling integration into polymer matrices for composite materials, while water-soluble variants are essential for biological applications [1]. These structure-property-application relationships provide essential guidance for selecting appropriate lanthanide combinations for specific technological requirements.

Conclusion

References

performance comparison in oxidative desulfurization of different catalysts

Author: Smolecule Technical Support Team. Date: February 2026

Performance Comparison of ODS Catalysts

Catalyst System Optimal Temperature (°C) Oxidant/Sulfur (O/S) Molar Ratio Reaction Time (min) Sulfur Removal Efficiency Key Experimental Conditions
ZnO-Zn-MOF/BNC [1] 70 8 60 98.5% (from 1200 ppm) Catalyst: 200 mg; Extractant/Oil: 1.5:1; Oxidant: H2O2 [1]
Acetic Acid/H2O2 (Industrial Sim.) [2] 80 Not Specified Not Specified ~98% (from 3.5 wt% to <0.5 wt%) Pressure: <5 bar [2]
Formic Acid/H2O2 (for Base Oil) [3] 58 7.35 150 60% (from 10,000 ppm) Acid/Sulfur: 58.5; Stirring: 1250 rpm; 3 extraction stages [3]

The data shows that the ZnO-Zn-MOF/BNC nanocomposite achieves excellent desulfurization performance under mild conditions [1]. The industrial-scale process using acetic acid also demonstrates high efficiency, albeit at a slightly higher temperature and involving pressure [2]. The formic acid system, while effective for heavy base oil, requires a longer reaction time and multiple extraction steps to achieve a moderate level of sulfur removal [3].

Detailed Experimental Protocols

Here are the methodologies for the key experiments cited in the comparison table.

Protocol 1: Synthesis and Testing of ZnO-Zn-MOF/BNC Nanocomposite [1]
  • Catalyst Synthesis: The ZnO-Zn-MOF/BNC was synthesized via a green one-pot solvothermal route. Bacterial Nanocellulose (BNC) sheets, pre-treated with NaOH, were immersed in a solution of zinc nitrate hexahydrate in ethanol. A solution of terephthalic acid (H2BDC) and triethylamine in ethanol was then added under sonication to grow the metal-organic framework on the BNC nanofibers [1].
  • ODS Procedure: The ODS of real diesel fuel (1200 ppm sulfur) was performed in a batch system. The typical reaction mixture included the catalyst, diesel fuel, and hydrogen peroxide as an oxidant. After the oxidation reaction, the polar sulfones and sulfoxides were separated from the treated fuel using an extractant (e.g., acetonitrile) in a specified solvent-to-oil ratio [1].
  • Analysis: The catalysts were characterized using XRD, FTIR, SEM, TEM, and EDX. The sulfur content before and after the reaction was measured to calculate the removal efficiency [1].
Protocol 2: ODS of Lubricant Base Oil with Formic Acid/H2O2 [3]
  • Experimental Design: The impact of key parameters (temperature, oxidant-to-sulfur molar ratio, acid-to-sulfur molar ratio) on sulfur removal was investigated using Response Surface Methodology (RSM) with a Box-Behnken design (BBD) [3].
  • ODS Procedure: Experiments were conducted on Sn-650 base oil (10,000 ppm sulfur). The oxidation reaction was performed using hydrogen peroxide and formic acid as the catalytic oxidation system. After oxidation, the mixture was subjected to liquid-liquid extraction with a polar solvent like dimethylformamide (DMF) to remove the oxidized sulfur compounds. The effect of multiple extraction stages was also studied [3].
  • Analysis: Total sulfur content was measured using a Rigaku sulfur analyzer. The properties of the base oil before and after treatment (e.g., viscosity, flash point) were also analyzed and compared [3].

ODS Experimental Workflow

The following diagram illustrates the general workflow for a catalyst performance test in Oxidative Desulfurization, integrating the steps from the protocols above.

ODS_Workflow Start Start ODS Experiment Prep Catalyst Preparation (Green solvothermal synthesis for ZnO-Zn-MOF/BNC) Start->Prep Setup Reaction Setup Prep->Setup Params Set Optimal Parameters (Temperature: 70-80°C, O/S Ratio: 7-8, Time: 60-150 min) Setup->Params Oxidize Oxidation Reaction (Convert sulfur compounds to sulfones/sulfoxides) Params->Oxidize Extract Liquid-Liquid Extraction (Separate oxidized compounds using polar solvent) Oxidize->Extract Analyze Analysis & Evaluation (Measure final sulfur content, calculate efficiency) Extract->Analyze End Report Results Analyze->End

Key Insights on Catalyst Performance

  • Advantages of ZnO-Zn-MOF/BNC: The 3D porous structure of BNC serves as an excellent dispersing scaffold, which prevents aggregation of the active metal sites and provides a high surface area. This leads to improved mass transfer and accessibility to active sites, contributing to its high efficiency. The catalyst also demonstrated good reusability, maintaining its activity over five cycles [1].
  • Role of Bacterial Nanocellulose (BNC): BNC is an eco-friendly, biodegradable polymer. Its richness in hydroxyl groups allows for easy chemical modification and conjugation with catalysts like MOFs. Using BNC as a support enhances the sustainability of the desulfurization process [1].
  • Industrial Application Context: The ODS technology is particularly attractive as it can operate under mild conditions (moderate temperature and pressure) without the need for hydrogen, unlike conventional hydrodesulfurization (HDS). This makes it a cost-effective and safer alternative or complement to HDS, especially for treating heavy fuels and meeting stringent environmental regulations like those from the International Maritime Organisation (IMO) [2].

References

×

XLogP3

1

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

166.02660867 Da

Monoisotopic Mass

166.02660867 Da

Heavy Atom Count

12

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

610-04-8

Wikipedia

3-formylsalicylic acid

Dates

Last modified: 08-15-2023

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